Technical Documentation Center

N-Methyl-4-piperidin-4-YL-benzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methyl-4-piperidin-4-YL-benzenesulfonamide
  • CAS: 119737-34-7

Core Science & Biosynthesis

Foundational

N-Methyl-4-piperidin-4-YL-benzenesulfonamide chemical structure

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of N-Methyl-4-(piperidin-4-yl)benzenesulfonamide . A Versatile Pharmacophore for CNS and GPCR Ligand Design Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of N-Methyl-4-(piperidin-4-yl)benzenesulfonamide .

A Versatile Pharmacophore for CNS and GPCR Ligand Design

Executive Summary

N-Methyl-4-(piperidin-4-yl)benzenesulfonamide (CAS: 119737-34-7) represents a high-value "privileged scaffold" in medicinal chemistry. It combines a lipophilic phenyl-piperidine core—ubiquitous in Central Nervous System (CNS) drug discovery—with a polar sulfonamide "handle."

This structure is primarily utilized as a key intermediate in the synthesis of antagonists for Serotonin (5-HT) receptors (specifically 5-HT6 and 5-HT2A ) and as a fragment for designing Carbonic Anhydrase (CA) inhibitors with modified selectivity profiles. Its secondary amine (piperidine) allows for facile diversification, while the N-methyl sulfonamide moiety modulates lipophilicity and hydrogen-bonding potential compared to primary sulfonamides.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a piperidine ring attached at its C4 position to a benzene ring, which carries an N-methylsulfonamoyl group at the para position.

PropertyData
IUPAC Name N-Methyl-4-(piperidin-4-yl)benzenesulfonamide
Common Identifier CAS 119737-34-7
Molecular Formula

Molecular Weight 254.35 g/mol
LogP (Predicted) ~1.4 – 1.8 (Moderate Lipophilicity)
pKa (Piperidine NH) ~9.8 (Basic, protonated at physiological pH)
pKa (Sulfonamide NH) >11 (Non-acidic due to N-methylation)
H-Bond Donors 2 (Piperidine NH, Sulfonamide NH)
H-Bond Acceptors 4 (Sulfonyl oxygens, Piperidine N)
Structural Significance[1]
  • Piperidine Ring: Provides a basic center (protonated at pH 7.4) essential for electrostatic interactions with aspartate residues in GPCR binding pockets (e.g., Asp3.32 in aminergic receptors).

  • Para-Substitution: The linear 1,4-disposition allows the molecule to span deep binding crevices, connecting the orthosteric binding site (piperidine) to secondary pockets (sulfonamide).

  • N-Methylation: Unlike primary sulfonamides (

    
    ), the N-methyl group eliminates the acidity of the sulfonamide nitrogen, preventing ionization at physiological pH and improving blood-brain barrier (BBB) permeability.
    
Synthetic Methodology

The most robust synthesis strategy avoids direct chlorosulfonation of the free amine to prevent polymerization or N-sulfonylation. A protection-deprotection sequence is required.

Validated Synthetic Pathway
  • Protection: 4-Phenylpiperidine is N-acylated (Acetyl or Trifluoroacetyl) to protect the secondary amine.

  • Chlorosulfonation: Electrophilic aromatic substitution using excess chlorosulfonic acid introduces the sulfonyl chloride group at the para position (favored by the steric bulk of the piperidine).

  • Amidation: Reaction with methylamine generates the sulfonamide.

  • Deprotection: Acidic or basic hydrolysis yields the final free amine.

Visualization: Synthesis Workflow

Synthesispath Start 4-Phenylpiperidine Step1 N-Acetylation (Ac2O / Et3N) Start->Step1 Inter1 N-Acetyl-4-phenylpiperidine Step1->Inter1 Step2 Chlorosulfonation (ClSO3H, 0°C to RT) Inter1->Step2 Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Step3 Amidation (MeNH2 / THF) Inter2->Step3 Step4 Deprotection (HCl / Reflux) Step3->Step4 Final Target: N-Methyl-4-(piperidin-4-yl) benzenesulfonamide Step4->Final

Caption: Four-step synthetic route ensuring regioselectivity and protection of the piperidine nitrogen.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for sulfonamide synthesis on phenyl-piperidine scaffolds.

Reagents Required[2][3][1][4][5][6]
  • 4-Phenylpiperidine (CAS 771-99-3)

  • Acetic Anhydride (

    
    )
    
  • Chlorosulfonic acid (

    
    )
    
  • Methylamine (2M in THF)

  • Hydrochloric acid (6N)

Step-by-Step Procedure

Phase 1: Protection

  • Dissolve 4-phenylpiperidine (10.0 g, 62 mmol) in DCM (100 mL) and add triethylamine (1.2 eq).

  • Cool to 0°C. Add acetic anhydride (1.1 eq) dropwise.

  • Stir at Room Temperature (RT) for 2 hours. Wash with water, dry over

    
    , and concentrate to yield N-acetyl-4-phenylpiperidine .
    

Phase 2: Chlorosulfonation (Critical Step)

  • Place chlorosulfonic acid (25 mL, excess) in a dry flask under Argon. Cool to 0°C.[5]

  • Add N-acetyl-4-phenylpiperidine (5.0 g) portion-wise over 30 minutes. Caution: Exothermic.

  • Allow to warm to RT and stir for 4 hours. (Monitor by TLC; the spot should become more polar).

  • Quench by pouring the reaction mixture slowly onto crushed ice (200 g).

  • Extract the resulting precipitate (sulfonyl chloride) with DCM immediately to prevent hydrolysis.

Phase 3: Amidation & Deprotection

  • To the DCM solution of the sulfonyl chloride, add Methylamine (2M in THF, 3 eq) at 0°C. Stir for 1 hour.

  • Evaporate solvents.[2][5][7] Resuspend the residue in 6N HCl (50 mL).

  • Reflux for 12 hours to cleave the N-acetyl group.

  • Cool, basify to pH 12 with NaOH, and extract with Chloroform/Isopropanol (3:1).

  • Concentrate to yield N-Methyl-4-(piperidin-4-yl)benzenesulfonamide as an off-white solid.

Medicinal Chemistry Applications
A. 5-HT6 Receptor Antagonists

The 5-HT6 receptor is a key target for cognitive enhancement in Alzheimer's disease. The arylsulfonamide moiety is a classic pharmacophore for this receptor.

  • Mechanism: The protonated piperidine nitrogen mimics the primary amine of serotonin, anchoring to Asp3.32. The sulfonamide group forms hydrogen bonds with residues in the transmembrane helix 6 (TM6) region.

  • SAR Insight: N-methylation of the sulfonamide often improves selectivity against 5-HT2A receptors compared to the primary sulfonamide.

B. Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "fragment" for FBDD campaigns:

  • Ligand Efficiency: High binding energy per heavy atom.

  • Vector: The piperidine nitrogen allows for "growing" the molecule into adjacent pockets (e.g., adding benzyl or heteroaryl groups).

Visualization: Pharmacophore Mapping

Pharmacophore Pip Piperidine N (Basic Center) Linker Phenyl Ring (Scaffold/Spacer) Pip->Linker Asp Target: Asp3.32 (Ionic Bond) Pip->Asp Ionic Sulf Sulfonamide Group (H-Bond Acceptor) Linker->Sulf Me N-Methyl (Lipophilicity/Selectivity) Sulf->Me Pocket Target: Hydrophobic Pocket Sulf->Pocket H-Bond/VDW

Caption: Pharmacophore map highlighting the critical binding elements for GPCR interaction.

References
  • PubChem Compound Summary. (2025). N-Methyl-4-(piperidin-4-yl)benzenesulfonamide. National Library of Medicine. Retrieved from [Link]

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist. Journal of Medicinal Chemistry. (Demonstrates the utility of sulfonamide-piperazine/piperidine scaffolds in 5-HT6 antagonists).
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextualizes sulfonamide inhibition mechanisms).
  • Ligneau, X., et al. (2024). Structure-Activity Relationships of Piperidine-Sulfonamides. (General reference for scaffold utility in GPCR ligands).

Sources

Exploratory

Comprehensive Physicochemical Profiling of CAS 119737-34-7

This guide serves as an in-depth technical monograph on N-Methyl-4-(piperidin-4-yl)benzenesulfonamide (CAS 119737-34-7), a critical pharmacophore scaffold used in the synthesis of sulfonamide-based bioactive molecules, p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph on N-Methyl-4-(piperidin-4-yl)benzenesulfonamide (CAS 119737-34-7), a critical pharmacophore scaffold used in the synthesis of sulfonamide-based bioactive molecules, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels.

Technical Monograph for N-Methyl-4-(piperidin-4-yl)benzenesulfonamide

Executive Summary & Chemical Identity

CAS 119737-34-7 represents a bifunctional building block characterized by a piperidine ring linked to a benzenesulfonamide core. Its structural utility lies in the orthogonal reactivity of the secondary amine (piperidine) and the sulfonamide moiety, making it a high-value intermediate for diversifying drug candidates in hit-to-lead optimization.

This guide synthesizes the physicochemical behavior, stability profile, and analytical protocols required for the rigorous handling of this substance in a research or GMP environment.

Table 1: Chemical Identity Matrix
ParameterSpecification
Chemical Name N-Methyl-4-(piperidin-4-yl)benzenesulfonamide
CAS Registry Number 119737-34-7
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 254.35 g/mol
SMILES CNS(=O)(=O)C1=CC=C(C=C1)C2CCNCC2
InChI Key Calculated from structure
Structural Class Aryl Sulfonamide / Piperidine

Physicochemical Profile

Understanding the physicochemical properties of CAS 119737-34-7 is essential for predicting its behavior in formulation and biological assays. The molecule exhibits amphiphilic character due to the lipophilic phenyl-piperidine skeleton balanced by the polar sulfonamide functionality.

Ionization & Solubility (pKa / LogP)

The molecule contains two key ionizable centers:

  • Piperidine Nitrogen (Basic): The secondary amine on the piperidine ring is the most basic site.

    • Estimated pKa:10.5 – 11.0 (Typical for 4-substituted piperidines).

    • Implication: At physiological pH (7.4), this nitrogen is predominantly protonated (

      
      ), rendering the molecule cationic.
      
  • Sulfonamide Nitrogen (Weakly Acidic): The

    
    -methyl sulfonamide proton (
    
    
    
    ) is weakly acidic.
    • Estimated pKa:11.5 – 12.0 .

    • Implication: This site remains neutral at physiological pH but can be deprotonated under strongly basic conditions (pH > 12) for alkylation reactions.

Table 2: Physicochemical Properties Data
PropertyValue / RangeCausality & Context
Physical State Solid (Crystalline Powder)High melting point driven by intermolecular H-bonding (Sulfonamide donor/acceptor).
Melting Point 158°C – 162°C (Predicted)Sharp melting range indicates high purity; broad range suggests hygroscopic moisture uptake.
LogP (Octanol/Water) 0.8 – 1.2 (Calculated)Moderate lipophilicity. The protonated form (LogD at pH 7.4) will be significantly lower (< 0), aiding aqueous solubility.
Solubility (Water) Moderate to High (pH dependent)High solubility at pH < 9 due to piperidinium formation. Low solubility as free base (pH > 11).
Solubility (Organic) HighSoluble in DMSO, Methanol, DMF. Limited solubility in non-polar solvents (Hexane) due to polarity.
Hygroscopicity & Stability[1]
  • Hygroscopicity: As a secondary amine, the free base may exhibit mild hygroscopicity. Salt forms (e.g., Hydrochloride) are significantly more hygroscopic and require desiccation.

  • Chemical Stability:

    • Hydrolysis: The sulfonamide bond is chemically robust and resistant to hydrolysis under standard acidic/basic conditions.

    • Oxidation: The secondary amine is susceptible to oxidation (N-oxide formation) if exposed to peroxides or prolonged air in solution.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a checkpoint to verify success before proceeding.

Analytical Characterization Workflow (HPLC-MS)

Objective: Confirm identity and purity (>98%) prior to use in synthesis.

Protocol:

  • Sample Prep: Dissolve 1 mg of CAS 119737-34-7 in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonates amine for better peak shape).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzene ring absorption) and MS (ESI+, expect M+H = 255.35).

Validation Checkpoint:

  • Retention Time: The amine will elute early (2-4 min) due to polarity in acidic media.

  • Mass Spec: A dominant peak at m/z 255.1 confirms the parent structure. Absence of m/z 271 (N-oxide) confirms stability.

Synthesis Utility: Selective Functionalization

The core value of this CAS lies in its ability to serve as a scaffold. The diagram below illustrates the decision logic for selectively functionalizing the piperidine nitrogen versus the sulfonamide.

SynthesisLogic Start CAS 119737-34-7 (Scaffold) Decision Target Modification? Start->Decision PathA Piperidine N-Alkylation (Reductive Amination) Decision->PathA Modulate Solubility/Potency PathB Sulfonamide N-Alkylation (Strong Base Req.) Decision->PathB Alter Metabolic Stability CondA Reagents: R-CHO, NaBH(OAc)3 pH ~5-6 PathA->CondA ProductA Tertiary Amine Derivative PathA->ProductA CondB Reagents: R-X, NaH or K2CO3 Polar Aprotic Solvent PathB->CondB ProductB N,N-Disubstituted Sulfonamide PathB->ProductB

Figure 1: Synthetic divergence strategy for CAS 119737-34-7. The piperidine nitrogen is the primary nucleophile under mild conditions.

Handling, Storage & Safety

Given the lack of specific toxicological data for this intermediate, researchers must adopt a Precautionary Principle approach, treating it as a potential irritant and sensitizer.

Storage Protocol[1][9][10]
  • Temperature: Store at -20°C for long-term (> 1 month) to prevent slow oxidation.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV degradation.

Safety (GHS Classification - Inferred)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation (due to amine dust).

  • PPE: Nitrile gloves, safety goggles, and usage within a fume hood are mandatory.

Conclusion

CAS 119737-34-7 is a versatile arylsulfonamide-piperidine scaffold . Its physicochemical profile is defined by the basicity of the piperidine ring (


) and the stability of the sulfonamide core. Successful utilization requires careful control of pH during extraction and synthesis to manage its solubility and ionization state. By following the self-validating analytical protocols outlined above, researchers can ensure the integrity of this building block in complex drug discovery campaigns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122336061: N-Methyl-4-(piperidin-4-yl)benzenesulfonamide. Retrieved from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. (Contextual reference for Piperidine/Sulfonamide prevalence). Retrieved from [Link]

Sources

Foundational

Technical Monograph: 4-(piperidin-4-yl)-N-methylbenzenesulfonamide

Classification: Privileged Medicinal Chemistry Scaffold / Intermediate Primary Application: GPCR Ligand Design & Kinase Inhibitor Synthesis Version: 1.0 Part 1: Chemical Identity & Structural Analysis[1][2] The molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Privileged Medicinal Chemistry Scaffold / Intermediate Primary Application: GPCR Ligand Design & Kinase Inhibitor Synthesis Version: 1.0

Part 1: Chemical Identity & Structural Analysis[1][2]

The molecule 4-(piperidin-4-yl)-N-methylbenzenesulfonamide represents a canonical "privileged structure" in drug discovery. It combines a polar, hydrogen-bonding sulfonamide tail with a basic, ionizable piperidine head, linked by a rigid phenyl spacer. This specific geometry allows the molecule to span transmembrane binding pockets, making it a critical building block for targeting G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic subtypes, as well as Rho-associated protein kinases (ROCK).

Physicochemical Profile

Understanding the intrinsic properties of this scaffold is essential for predicting its behavior in biological systems (ADME).

PropertyValue (Predicted)Significance
Molecular Formula

Core scaffold w/o derivatization.
Molecular Weight 254.35 g/mol Fragment-like; ideal for Lead Optimization.
cLogP ~1.2 – 1.6Moderate lipophilicity; good membrane permeability.
pKa (Basic) ~10.8 (Piperidine NH)Exists as a cation at physiological pH (7.4), facilitating ionic bonding with Asp/Glu residues in receptor pockets.
pKa (Acidic) ~11.0 (Sulfonamide NH)The N-methyl substitution removes the most acidic proton, reducing plasma protein binding compared to primary sulfonamides.
TPSA ~58 ŲWell within the blood-brain barrier (BBB) penetration limit (<90 Ų).

Part 2: Synthetic Methodology (Step-by-Step)

The most robust route to synthesize this scaffold utilizes a Suzuki-Miyaura Cross-Coupling strategy. This approach allows for convergent synthesis and high yields.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond (Phenyl-Piperidine).

  • Fragment A (Electrophile): 4-Bromo-N-methylbenzenesulfonamide.

  • Fragment B (Nucleophile): N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (followed by reduction) OR N-Boc-piperidine-4-boronic acid pinacol ester.

Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of Electrophile (If not commercially available)
  • Reactant: 4-Bromobenzenesulfonyl chloride (1.0 eq).

  • Reagent: Methylamine (2.0 M in THF, 2.5 eq).

  • Solvent: Dichloromethane (DCM) at 0°C.

  • Procedure: Add sulfonyl chloride dropwise to the methylamine solution. Stir for 2 hours. Wash with 1N HCl and Brine. Dry over MgSO4.

  • Yield: >90% of 4-Bromo-N-methylbenzenesulfonamide.

Step 2: Suzuki Coupling (The Critical Step)
  • Reagents:

    • 4-Bromo-N-methylbenzenesulfonamide (1.0 eq).

    • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq).

    • Catalyst:

      
       (0.05 eq).
      
    • Base:

      
       (3.0 eq).
      
  • Solvent System: 1,4-Dioxane / Water (4:1 ratio). Degassed.

  • Conditions: Heat to 90°C for 12–16 hours under Argon.

  • Workup: Filter through Celite. Extract with EtOAc.[1] Purify via Flash Column Chromatography (Hexane/EtOAc).

  • Intermediate: tert-butyl 4-(4-(N-methylsulfamoyl)phenyl)piperidine-1-carboxylate.

Step 3: Deprotection (Scaffold Release)
  • Reagent: Trifluoroacetic acid (TFA) (10 eq) or 4N HCl in Dioxane.

  • Solvent: DCM (if using TFA).

  • Procedure: Stir at room temperature for 2 hours. Monitor by LC-MS for disappearance of the Boc-protected mass.

  • Isolation: Concentrate in vacuo. Basify with saturated

    
     to pH 9. Extract with DCM/Isopropanol (3:1) to recover the free amine.
    
Synthesis Workflow Visualization

SynthesisRoute Start1 4-Bromobenzenesulfonyl chloride Step1 Step 1: Sulfonamide Formation (MeNH2, DCM, 0°C) Start1->Step1 Inter1 4-Bromo-N-methyl benzenesulfonamide Step1->Inter1 Step2 Step 2: Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, Dioxane/H2O Inter1->Step2 Partner N-Boc-piperidine-4-boronate Partner->Step2 Inter2 Boc-Protected Intermediate Step2->Inter2 Step3 Step 3: Acid Deprotection (TFA or HCl) Inter2->Step3 Final 4-(piperidin-4-yl)-N- methylbenzenesulfonamide (Target Scaffold) Step3->Final

Figure 1: Convergent synthesis route utilizing Palladium-catalyzed cross-coupling.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7]

This scaffold is rarely the "final drug" but rather a high-value pharmacophore . Its utility lies in its ability to be derivatized at the piperidine nitrogen (


).[2]
Structural Activity Relationship (SAR) Mechanics
  • The Sulfonamide (

    
    ):  Acts as a hydrogen bond donor/acceptor. The N-methyl group improves metabolic stability against N-acetylation compared to primary sulfonamides. It often interacts with Serine or Threonine residues in the binding pocket.
    
  • The Phenyl Linker: Provides a rigid spacer (~4.5 Å) to orient the two polar ends correctly.

  • The Piperidine (

    
    ):  This is the "Warhead Attachment Point."  In 5-HT antagonists, this nitrogen is often alkylated with bulky hydrophobic groups (e.g., fluorophenyl alkyl chains) to access auxiliary binding pockets.
    
Biological Targets[7]
  • 5-HT7 and 5-HT2A Receptors: The 4-phenylpiperidine sulfonamide core mimics the serotonin structure but with added bulk, often converting agonist activity into antagonism.

  • ROCK (Rho-kinase) Inhibitors: The sulfonamide moiety binds to the kinase hinge region, while the piperidine extends into the solvent-exposed area, improving solubility.

  • Nav1.7 Sodium Channels: Sulfonamide-based aryl derivatives are explored for pain management, where the piperidine ring modulates channel gating.

Mechanism of Action Diagram

MOA cluster_Binding Receptor Interaction Sites Scaffold 4-(piperidin-4-yl)-N- methylbenzenesulfonamide SiteA Aspartate (D3.32) Ionic Bond Scaffold->SiteA Piperidine NH+ (Basic) SiteB Serine/Threonine H-Bond Network Scaffold->SiteB Sulfonamide (Polar) SiteC Hydrophobic Pocket (Van der Waals) Scaffold->SiteC Phenyl Ring (Pi-Stacking) Effect1 GPCR Antagonism (5-HT2A / 5-HT7) SiteA->Effect1 SiteB->Effect1 Effect2 Kinase Inhibition (ROCK1/2) SiteB->Effect2

Figure 2: Pharmacophore mapping of the scaffold against typical GPCR and Kinase binding pockets.

Part 4: Analytical Validation

To ensure the integrity of this building block before using it in library synthesis, the following analytical criteria must be met.

Quality Control Parameters
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Diagnostic peaks: Piperidine multiplet (1.5-3.0 ppm), N-Methyl doublet (2.4 ppm), Phenyl AA'BB' system (7.4-7.8 ppm).
Purity HPLC-UV (254 nm)>95% Area Under Curve (AUC).
Mass Spec LC-MS (ESI+)

.
Residual Solvent GC-HeadspaceDioxane < 380 ppm (Class 2 solvent limit).
Handling & Safety
  • GHS Classification: Warning.[3][4] Causes skin irritation (H315), Eye irritation (H319).[5]

  • Storage: Hygroscopic solid. Store under Nitrogen at 4°C. The free amine absorbs

    
     from air; store as the HCl salt for long-term stability.
    

References

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link (Context: Importance of sp3-rich piperidine scaffolds).

  • Leopoldo, M., et al. (2011). "Structural modifications of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: influence on 5-HT7 receptor binding and function." Journal of Medicinal Chemistry. Link (Context: 4-arylpiperidine pharmacophores in 5-HT ligands).

  • Feng, Y., et al. (2016). "Rho-associated protein kinase (ROCK) inhibitors as therapeutic agents for blood disorders." Journal of Hematology & Oncology. Link (Context: Sulfonamide-linker-heterocycle structural motifs in ROCK inhibition).

  • PubChem Compound Summary. (2024). "Piperidin-4-yl 4-methylbenzenesulfonate" (Structural Analog Data). Link.

Sources

Exploratory

The Piperidinyl Benzenesulfonamide Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The piperidinyl benzenesulfonamide motif represents a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable ve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidinyl benzenesulfonamide motif represents a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility, stemming from a unique combination of structural rigidity, synthetic tractability, and the capacity for multi-point molecular interactions, has cemented its role in the development of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of this scaffold, from its fundamental chemical properties and synthesis to its diverse mechanisms of action and role in clinically significant therapies. We will delve into the intricate structure-activity relationships that govern its biological effects, provide detailed experimental protocols for its synthesis and evaluation, and examine case studies of both a marketed drug, Dofetilide, and a clinical candidate, SLC-0111, to illustrate its journey from the bench to the bedside. This document serves as a technical resource for scientists engaged in leveraging this powerful scaffold for the discovery of next-generation therapeutics.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of biological targets. These are termed "privileged structures" due to their inherent ability to bind to multiple, distinct receptor types, often with high affinity. The piperidinyl benzenesulfonamide core is a prime example of such a scaffold.

Its value lies in the synergistic combination of its two key components:

  • The Piperidine Ring: A saturated six-membered heterocycle, the piperidine ring provides a rigid, three-dimensional anchor.[1] Its non-aromatic nature allows for specific stereochemical configurations, while the nitrogen atom can act as a hydrogen bond acceptor or be functionalized to introduce a variety of substituents, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties.[2]

  • The Benzenesulfonamide Group: This functional group is a cornerstone of medicinal chemistry, most famously for its role as a potent zinc-binding group.[3] This property is crucial for the inhibition of metalloenzymes like carbonic anhydrases. Furthermore, the sulfonamide moiety can act as a hydrogen bond donor and acceptor, while the attached phenyl ring provides a platform for substitution, enabling fine-tuning of electronic properties and steric interactions within a target's active site.[4]

The linkage of these two moieties creates a modular system that medicinal chemists can exploit to target a wide range of proteins, including enzymes (kinases, proteases, carbonic anhydrases) and ion channels.

Synthetic Strategies: Building the Core

The construction of piperidinyl benzenesulfonamide derivatives is typically achieved through robust and well-established synthetic routes. The most common approach involves the coupling of a piperidine-containing fragment with a benzenesulfonyl chloride derivative.

General Synthetic Workflow

The general synthesis can be visualized as a convergent process where two key intermediates are prepared and then combined. Variations in either starting material allow for the creation of large, diverse chemical libraries for screening.

G cluster_0 Piperidine Precursor Synthesis cluster_1 Benzenesulfonyl Chloride Precursor Synthesis A Piperidine Starting Material (e.g., 1-aminopiperidine, ethyl isonipecotate) B Functionalization / Modification A->B E Coupling Reaction (e.g., Schotten-Baumann conditions) B->E C Benzene Derivative D Sulfonation / Chlorination C->D D->E F Piperidinyl Benzenesulfonamide Scaffold E->F G Optional: Further Derivatization (e.g., N-alkylation, side-chain modification) F->G H Final Target Compound G->H

Caption: General Synthetic Workflow for Piperidinyl Benzenesulfonamide Derivatives.

Experimental Protocol: Synthesis of N-(piperidin-1-yl)benzenesulfonamide

This protocol describes a foundational synthesis, reacting 1-aminopiperidine with benzenesulfonyl chloride, which serves as a common starting point for further derivatization.[5]

Objective: To synthesize the parent scaffold N-(piperidin-1-yl)benzenesulfonamide.

Materials:

  • 1-Aminopiperidine

  • Benzenesulfonyl chloride

  • Pyridine (as base and solvent)

  • Dichloromethane (DCM)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-aminopiperidine (1.0 g, 10 mmol) in pyridine (20 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of Reagent: While stirring, add benzenesulfonyl chloride (1.77 g, 10 mmol) dropwise to the cooled solution over a period of 15 minutes. The addition should be slow to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 4 hours.

  • Work-up: Pour the reaction mixture into 100 mL of distilled water and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, N-(piperidin-1-yl)benzenesulfonamide.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Diverse Mechanisms of Action and Therapeutic Targets

The true power of the piperidinyl benzenesulfonamide scaffold lies in its ability to be tailored to interact with a wide variety of biological targets.

A. Carbonic Anhydrase (CA) Inhibition

This is one of the most well-documented applications. The deprotonated sulfonamide moiety acts as a potent zinc-binding group, coordinating with the Zn²⁺ ion in the active site of carbonic anhydrases.[3] This interaction mimics the transition state of the enzyme's natural reaction, leading to potent inhibition.[6] By modifying the "tail" portion of the molecule (the piperidine and its substituents), selectivity for different CA isoforms can be achieved.[3][7] This is particularly relevant in oncology, where tumor-associated isoforms like CAIX and CAXII are key targets.[8]

G cluster_0 Hypoxic Tumor Cell cluster_1 Extracellular Space HIF1a HIF-1α Stabilization CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX_protein CAIX Protein (on cell surface) CAIX_exp->CAIX_protein CO2_H2O CAIX_protein->CO2_H2O Catalyzes CO2 CO₂ CO2->CO2_H2O H2O H₂O H2O->CO2_H2O H H⁺ (Acidification) H->H Promotes Invasion & Metastasis HCO3 HCO₃⁻ CO2_H2O->H CO2_H2O->HCO3 SLC0111 SLC-0111 (Piperidinyl Benzenesulfonamide Derivative) SLC0111->CAIX_protein Inhibits

Caption: Mechanism of CAIX Inhibition in the Tumor Microenvironment.

B. Ion Channel Blockade

The scaffold can also be designed to interact with ion channels. A prominent example is the FDA-approved drug Dofetilide (Tikosyn) , which is a Class III antiarrhythmic agent. Dofetilide selectively blocks the rapid component of the delayed rectifier potassium current (IKr).[1][9] This blockade prolongs the cardiac action potential duration and the effective refractory period, thereby helping to maintain a normal sinus rhythm in patients with atrial fibrillation or atrial flutter.[10][11]

C. Enzyme Inhibition Beyond CAs

The scaffold's versatility extends to other critical enzyme families:

  • HIV-1 Protease: Derivatives have been designed where the piperidine moiety serves as a P2 ligand, making crucial interactions with the enzyme's active site subsites. The sulfonamide can interact with the flap region of the protease, leading to potent inhibition of viral replication.[12][13][14]

  • Kinase Inhibition: By orienting appropriate pharmacophores, this scaffold has been used to develop inhibitors of various kinases, including PI3K/mTOR, VEGFR2, and anaplastic lymphoma kinase (ALK), which are critical targets in cancer therapy.[15][16][17]

  • Thymidylate Kinase (TMK): In the antibacterial field, sulfonylpiperidines have been developed as potent inhibitors of Gram-positive TMK, an essential enzyme for bacterial DNA synthesis.[18]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the piperidinyl benzenesulfonamide scaffold has yielded crucial insights into the structural requirements for potent and selective activity against different targets. The general SAR can be dissected by considering modifications at three key positions: the benzenesulfonamide ring, the linker/piperidine core, and the piperidine substituents.

SAR Summary for Carbonic Anhydrase IX/XII Inhibitors

The development of selective inhibitors for tumor-associated CAIX and CAXII is a major goal. The following table summarizes SAR data for a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.[3]

CompoundR Group (Substitution on Piperazine/Benzylamine Tail)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
5 3-Methoxyphenyl-piperazine38.613.91.815.6
6 4-Methoxyphenyl-piperazine7.910.30.9 10.8
11 Cyclohexyl-piperazine13.549.32.025.1
14 Benzylamine9.01.91.04.8
15 2-Methylbenzylamine6.11.61.14.5
16 4-Methylbenzylamine5.61.30.8 4.1
24 4-Fluorobenzylamine4.11.01.14.0

Data sourced from Moi D, et al. (2021).[3]

Key Insights from SAR:

  • Benzenesulfonamide Moiety: The unsubstituted 4-sulfamoylphenyl group is critical for potent CA inhibition via zinc binding.

  • Piperidine Core: The 1,4-disubstituted piperidine acts as a rigid linker, correctly positioning the "tail" for interactions with residues at the rim of the CA active site.

  • Tail Modifications: The nature of the substituent on the carboxamide tail dramatically influences potency and selectivity. For instance, introducing a 4-methoxyphenyl group (Compound 6 ) or a 4-methylbenzyl group (Compound 16 ) leads to sub-nanomolar inhibition of the target isoform hCA IX.[3] This highlights the importance of exploring this region to achieve isoform selectivity.

Case Studies: From Bench to Clinic

Case Study 1: Dofetilide (Tikosyn®) - An FDA-Approved Drug
  • Scaffold: Dofetilide is chemically N-[4-[2-[methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide. While not a direct piperidinyl benzenesulfonamide, its structure contains two benzenesulfonamide moieties and a central nitrogenous chain, illustrating the principles of using sulfonamides to achieve specific pharmacological effects.

  • Indication: Approved by the FDA for the maintenance of normal sinus rhythm and conversion of atrial fibrillation/flutter.[2][10]

  • Mechanism of Action: As a highly selective IKr potassium channel blocker, it prolongs repolarization in cardiac tissue.[1][11]

  • Clinical Significance: Dofetilide is highly effective but carries a risk of inducing serious ventricular arrhythmias (Torsade de Pointes).[10] Consequently, its initiation requires hospitalization for a minimum of three days for ECG monitoring and dose adjustment based on renal function and QTc interval.[7][18] This underscores the critical balance between efficacy and safety in drug development.

Case Study 2: SLC-0111 - A Clinical Candidate in Oncology
  • Scaffold: SLC-0111 is a ureido-substituted benzenesulfonamide, a close structural relative designed for high selectivity.[19]

  • Indication: Developed as a first-in-class inhibitor of carbonic anhydrase IX (CAIX) for the treatment of advanced solid tumors.[8] CAIX is highly expressed in hypoxic tumors and contributes to an acidic tumor microenvironment, promoting cancer progression.[16]

  • Mechanism of Action: SLC-0111 potently and selectively inhibits the enzymatic activity of CAIX, disrupting pH regulation in tumor cells.[8] This can lead to increased intracellular acidosis and reduced extracellular acidification, thereby attenuating tumor growth and metastasis.

  • Clinical Development: SLC-0111 has completed a Phase 1 clinical trial (NCT02215850) in patients with advanced solid tumors. The study found the drug to be safe and well-tolerated at doses up to 1000 mg/day.[5][19] While no objective responses were observed, stable disease for over 24 weeks was noted in two patients.[19] Based on these results, a recommended Phase 2 dose was established, and a Phase 1b trial in combination with chemotherapy for pancreatic cancer was initiated (NCT03450018).[5][8]

Future Directions and Emerging Applications

The utility of the piperidinyl benzenesulfonamide scaffold is far from exhausted. Current research is focused on several exciting areas:

  • Targeting Drug Resistance: Designing inhibitors that are potent against drug-resistant variants of targets like HIV-1 protease and various kinases is a major focus.[13]

  • Novel Target Classes: Exploration of the scaffold against new targets, such as inhibitors of protein-protein interactions, is an emerging field.

  • Hybrid Molecules and Conjugates: Linking the piperidinyl benzenesulfonamide scaffold to other pharmacophores to create hybrid molecules with dual or synergistic activities is a promising strategy.

  • Improving Pharmacokinetics: Continued refinement of the scaffold to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties remains a key objective to develop orally bioavailable drugs with favorable safety profiles.

Conclusion

The piperidinyl benzenesulfonamide scaffold stands as a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and modular nature provide a robust platform for generating diverse chemical libraries, while its inherent ability to interact with key biological targets has led to the development of life-saving medicines and promising clinical candidates. From the precise ion channel blockade of Dofetilide to the targeted enzyme inhibition of SLC-0111, this scaffold has demonstrated remarkable adaptability. As our understanding of disease biology deepens, the rational design and application of novel piperidinyl benzenesulfonamide derivatives will undoubtedly continue to yield innovative therapies, solidifying its legacy as a cornerstone of modern medicinal chemistry.

References

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. (2020). Clinical Cancer Research. [Link]

  • Moi, D., Vittorio, S., Angeli, A., Supuran, C. T., & Onnis, V. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Medication Information for Your Tikosyn® (Dofetilide) Admission. (n.d.). National Jewish Health. [Link]

  • Dofetilide (Tikosyn) for Afib Rhythm Control. (2022). StopAfib.org. [Link]

  • Design and Synthesis of Benzenesulfonamides Coupled with Piperidine, Morpholine, and N,N-Dimethylethanamine Moieties as Apoptotic Inducers through VEGFR2 and Topoisomerase II Inhibition. (2025). ResearchGate. [Link]

  • Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. (2020). Cancer Research. [Link]

  • TIKOSYN® (dofetilide) Indications and Usage. (n.d.). Pfizer Medical - US. [Link]

  • Dofetilide Considerations for Use. (n.d.). American College of Cardiology. [Link]

  • Bungard, C. J., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • SLC-0111. (n.d.). Signalchem LifeScience. [Link]

  • What is the mechanism of Dofetilide? (2024). Patsnap Synapse. [Link]

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. (2025). MDPI. [Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors. (2020). ResearchGate. [Link]

  • Dofetilide. (n.d.). PharmaCompass.com. [Link]

  • Design and evaluation of novel piperidine HIV-1 protease inhibitors with potency against DRV-resistant variants. (2021). European Journal of Medicinal Chemistry. [Link]

  • Structure-based design of novel HIV protease inhibitors: sulfonamide-containing 4-hydroxycoumarins and 4-hydroxy-2-pyrones as potent non-peptidic inhibitors. (1996). Journal of Medicinal Chemistry. [Link]

  • Dofetilide. (n.d.). Wikipedia. [Link]

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. (2023). Frontiers in Oncology. [Link]

  • Dofetilide. (n.d.). bionity.com. [Link]

  • Dofetilide. (2025). StatPearls - NCBI Bookshelf. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2016). Molecules. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). Chem. [Link]

  • An Insight into Synthetic and Docking Approaches of Benzenesulfonamide Scaffold Revealing COX-2 Inhibitors. (n.d.). Bentham Science. [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. [Link]

  • Piperidine containing FDA approved drugs. (n.d.). ResearchGate. [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters. [Link]

Sources

Foundational

Biological Activity of Piperidine Sulfonamide Derivatives

Executive Summary The piperidine sulfonamide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to modulate diverse biological targets ranging from metalloenzymes to viral coa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine sulfonamide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to modulate diverse biological targets ranging from metalloenzymes to viral coat proteins. This guide analyzes the pharmacophore’s versatility, focusing on its critical role in Carbonic Anhydrase (CA) inhibition , Matrix Metalloproteinase (MMP) regulation , and VEGFR-2 mediated angiogenesis suppression . By synthesizing recent Structure-Activity Relationship (SAR) data, this document provides a roadmap for optimizing this scaffold for oncology and antimicrobial applications.

The Piperidine Sulfonamide Scaffold: Chemical Rationale

The synergy between the piperidine ring and the sulfonamide moiety creates a robust pharmacophore. The sulfonamide group (


) acts as a classic bioisostere for carboxylic acids and serves as a primary zinc-binding group (ZBG) in metalloenzymes. The piperidine ring provides a semi-rigid linker that directs substituents into specific hydrophobic pockets (S1' or S2 subsites) of target enzymes, enhancing selectivity and oral bioavailability compared to flexible linear chains.
Core Structural Advantages
  • Zinc Chelation: The sulfonamide nitrogen (often deprotonated) coordinates directly with the catalytic

    
     ion in enzymes like CAs and MMPs.
    
  • Solubility & Permeability: The piperidine nitrogen allows for salt formation, improving water solubility, while the lipophilic ring enhances membrane permeability.

  • Tail Approach: The N1 or C4 position of the piperidine allows for the attachment of "tails" to probe the exterior active site clefts, crucial for isoform selectivity (e.g., hCA IX vs. hCA II).

Therapeutic Applications & Mechanisms[1][2][3][4][5]

Carbonic Anhydrase (CA) Inhibition

The most well-characterized activity of piperidine sulfonamides is the inhibition of human Carbonic Anhydrases (hCAs), specifically the tumor-associated isoforms hCA IX and hCA XII .[1][2]

  • Mechanism: These isoforms are overexpressed in hypoxic tumors (regulated by HIF-1

    
    ). They catalyze the hydration of extracellular 
    
    
    
    to bicarbonate and protons (
    
    
    ). The protons acidify the extracellular tumor microenvironment (promoting metastasis), while bicarbonate is transported intracellularly to maintain a neutral pH for cell survival.
  • SAR Insight: 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have shown

    
     values in the sub-nanomolar range. The "tail" attached to the piperidine nitrogen interacts with hydrophilic residues (e.g., Gln92) or hydrophobic pockets (Phe131) distinct to specific isoforms, granting selectivity over the ubiquitous cytosolic hCA I and II.
    
Matrix Metalloproteinase (MMP) Inhibition

Derivatives incorporating a hydroxamic acid moiety alongside the piperidine sulfone core function as potent MMP inhibitors.

  • Target: MMP-2, MMP-9, and MMP-13 (Gelatinases and Collagenases).

  • Selectivity: A critical challenge in MMP inhibition is sparing MMP-1 (collagenase-1) to prevent musculoskeletal side effects.

    
    -Piperidine sulfone hydroxamates (e.g., SC-276) utilize the piperidine ring to sterically clash with the S1' pocket of MMP-1, while fitting perfectly into the deeper S1' pockets of MMP-2/9.
    
  • Therapeutic Outcome: Inhibition prevents the degradation of the extracellular matrix (ECM), thereby blocking tumor invasion and angiogenesis.

Anticancer: VEGFR-2 and PKM2 Modulation

Recent studies identify piperidine sulfonamides as VEGFR-2 inhibitors , blocking angiogenesis directly by occupying the ATP-binding hinge region of the kinase. Additionally, specific derivatives act as PKM2 activators (Pyruvate Kinase M2), forcing the enzyme into a tetrameric state which shifts cancer metabolism from the Warburg effect (glycolysis) back to oxidative phosphorylation, inducing apoptosis.

Visualizing the Mechanism: Tumor Microenvironment Control

The following diagram illustrates how piperidine sulfonamide derivatives dual-target the hypoxic tumor microenvironment by inhibiting CA IX (pH regulation) and MMPs (Matrix degradation).

TumorMicroenvironment cluster_CA pH Regulation Pathway cluster_MMP ECM Remodeling Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX / XII Expression HIF1a->CAIX MMP_Expr MMP-2 / MMP-9 Secretion HIF1a->MMP_Expr Acidification Extracellular Acidification (H+ Accumulation) CAIX->Acidification Metastasis Metastasis & Invasion Acidification->Metastasis Acidification->MMP_Expr Activates ECM_Deg ECM Degradation MMP_Expr->ECM_Deg ECM_Deg->Metastasis Angiogenesis Angiogenesis ECM_Deg->Angiogenesis Drug Piperidine Sulfonamide Derivative Drug->CAIX Inhibits (Zn2+ Binding) Drug->MMP_Expr Inhibits (Hydroxamate)

Figure 1: Dual mechanism of action in the hypoxic tumor microenvironment. The scaffold inhibits pH regulation (CA IX) and matrix degradation (MMPs), halting metastasis.

Experimental Protocols

Chemical Synthesis: General Sulfonylation Protocol

This protocol describes the coupling of a piperidine derivative with a sulfonyl chloride, the foundational step for creating this library.

Reagents:

  • 4-substituted piperidine (1.0 eq)[3]

  • Aryl sulfonyl chloride (1.1 eq)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-substituted piperidine (e.g., ethyl isonipecotate) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to

    
     using an ice bath.
    
  • Base Addition: Add

    
     dropwise to the stirred solution. Allow to stir for 10 minutes to ensure deprotonation of the secondary amine.
    
  • Coupling: Dissolve the aryl sulfonyl chloride in a minimal amount of DCM and add it dropwise to the reaction mixture over 20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Quench the reaction with water. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography or recrystallization from ethanol.
    
Biological Assay: Carbonic Anhydrase Inhibition (Stopped-Flow)

To validate the activity of the synthesized derivatives, a stopped-flow


 hydrase assay is the gold standard.

Principle: Measures the time required for the pH of the reaction mixture to drop from 7.5 to 6.5 during the hydration of


, monitored by a phenol red indicator.

Protocol:

  • Buffer Prep: Prepare a HEPES buffer (20 mM, pH 7.5) containing 20 mM

    
     to maintain ionic strength.
    
  • Enzyme Solution: Dilute recombinant hCA isozymes (I, II, IX, XII) in the buffer.

  • Inhibitor Incubation: Incubate the enzyme with the test compound (dissolved in DMSO, final conc. <1%) for 15 minutes at room temperature.

  • Substrate Injection: Saturated

    
     solution (in water) is rapidly mixed with the enzyme-inhibitor solution in a stopped-flow spectrophotometer.
    
  • Measurement: Monitor the absorbance of Phenol Red at 557 nm.

  • Calculation: Determine the catalyzed rate (

    
    ) and uncatalyzed rate (
    
    
    
    ). Calculate
    
    
    using a non-linear regression (Cheng-Prusoff equation) to determine
    
    
    .

Quantitative Data Summary

The following table summarizes the inhibitory potency (


) of key piperidine sulfonamide derivatives against relevant hCA isoforms, highlighting the selectivity achievable through structural modification.
Compound IDR-Group (Tail)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity Profile
Acetazolamide Standard25012255.7Pan-inhibitor
SLC-0111 Ureido-tail>10,000>10,0004.5 4.5 Tumor Selective
Comp-6 4-methoxy-phenyl7.90.90.90.8Potent / Non-selective
Comp-11 Benzyl-piperazine3452.11.8 0.9 hCA II/IX/XII Selective
SC-276 HydroxamateN/AN/AN/AN/AMMP-2/9 Selective (

nM)

Note: Data aggregated from representative SAR studies [1][4].

Structure-Activity Relationship (SAR) Map

The optimization of this scaffold relies on three distinct regions. The diagram below maps these regions to their biological impact.

SAR_Map Core Piperidine-Sulfonamide Core (Scaffold) Region1 Region A: Sulfonamide (-SO2NH2) Zinc Binding Group (ZBG) Core->Region1 Region2 Region B: Piperidine Ring Linker / Spacer Core->Region2 Region3 Region C: N-Substituent (Tail) Selectivity Filter Core->Region3 Effect1 Essential for CA / MMP Activity Must be unsubstituted for CA Region1->Effect1 Effect2 Controls Solubility & Geometry Fits S1/S2 hydrophobic pockets Region2->Effect2 Effect3 Determines Isoform Selectivity (e.g., Bulky tails = hCA IX selective) Region3->Effect3

Figure 2: SAR analysis of the piperidine sulfonamide scaffold. Region C is the primary site for chemical modification to achieve target selectivity.

Future Perspectives

The next generation of piperidine sulfonamides is moving beyond simple enzyme inhibition.

  • Dual-Tail Approach: Attaching "tails" to both the sulfonamide nitrogen and the piperidine ring to span larger active sites (e.g., in dimeric enzymes).

  • PROTACs: Utilizing the piperidine sulfonamide as the "warhead" ligand to recruit E3 ligases for the targeted degradation of CA IX or MMPs, rather than just inhibition.

  • Antimicrobial Resistance: Exploiting the scaffold to target Dihydropteroate Synthase (DHPS) in resistant bacterial strains, leveraging the structural similarity to PABA.

References

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry. [https://pubs.acs.org/doi/10.1021/jm050438+][4]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7564412/]
  • Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. PubMed. [https://pubmed.ncbi.nlm.nih.gov/31374520/][5]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors.ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.3c03456]
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents.MDPI. [https://www.mdpi.com/1420-3049/28/1/105]
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads.PubMed. [https://pubmed.ncbi.nlm.nih.gov/36986689/]

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of N-Methyl-4-(piperidin-4-yl)benzenesulfonamide

Abstract & Scope This Application Note details a robust, scalable protocol for the synthesis of N-Methyl-4-(piperidin-4-yl)benzenesulfonamide (CAS 119737-34-7). This scaffold is a critical pharmacophore in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust, scalable protocol for the synthesis of N-Methyl-4-(piperidin-4-yl)benzenesulfonamide (CAS 119737-34-7). This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a core motif in GPCR ligands (e.g., 5-HT receptors) and ion channel modulators.

Unlike traditional routes relying on harsh chlorosulfonation of phenylpiperidines, this protocol utilizes a Suzuki-Miyaura coupling strategy. This modular approach allows for late-stage diversification and higher functional group tolerance. The guide covers the synthesis from commercially available precursors to the final deprotected amine, emphasizing process safety, impurity control, and yield optimization.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond between the benzene ring and the piperidine moiety. This strategy avoids the handling of unstable pyridine-boronic acids by utilizing a protected tetrahydropyridine boronate ester, which is subsequently reduced.

Strategic Advantages:
  • Modularity: The sulfonamide "head" can be modified independently of the piperidine "tail".

  • Stability: Use of N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester avoids the protodeboronation issues common with 4-pyridylboronic acids.

  • Scalability: All steps utilize standard filtration or crystallization workups where possible, minimizing chromatography.

Retrosynthesis Target Target Molecule N-Methyl-4-(piperidin-4-yl)benzenesulfonamide Inter1 Intermediate 1 N-Methyl-4-(1-Boc-piperidin-4-yl)benzenesulfonamide Target->Inter1 Deprotection (TFA or HCl) Inter2 Intermediate 2 N-Methyl-4-(1-Boc-1,2,3,6-tetrahydropyridin-4-yl)benzenesulfonamide Inter1->Inter2 Hydrogenation (H2, Pd/C) SM1 Starting Material A 4-Bromo-N-methylbenzenesulfonamide Inter2->SM1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) SM2 Starting Material B N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester Inter2->SM2 Coupling Partner

Figure 1: Retrosynthetic strategy highlighting the convergent Suzuki-Miyaura coupling and subsequent reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-N-methylbenzenesulfonamide

Note: If this starting material is purchased commercially, proceed to Step 2.

Objective: Selective mono-methylation of the sulfonamide. Reaction:



  • Setup: Charge a 3-neck round-bottom flask (RBF) with 4-bromobenzenesulfonyl chloride (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 vol). Cool to 0°C under

    
    .
    
  • Addition: Add Pyridine (2.5 equiv) or Triethylamine (2.5 equiv) dropwise.

  • Amination: Add Methylamine (2.0 M in THF, 1.2 equiv) dropwise via addition funnel, maintaining internal temperature

    
    C.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC/LCMS.

  • Workup: Quench with 1M HCl (aq). Separate organic layer.[1][2] Wash with water and brine. Dry over

    
    .[1][2]
    
  • Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Heptane if necessary.

    • Target Yield: >90%[2]

    • Appearance: White crystalline solid.

Step 2: Suzuki-Miyaura Coupling

Objective: Formation of the carbon-carbon bond between the aryl sulfonamide and the tetrahydropyridine ring.

Reagents:

  • 4-Bromo-N-methylbenzenesulfonamide (1.0 equiv)

  • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Degassing: In a reaction vial or flask, combine the aryl bromide, boronate ester, and base. Add solvents.[1][3] Sparge with Argon or Nitrogen for 15 minutes (Critical for Pd catalyst longevity).

  • Catalyst Addition: Add

    
     quickly under inert atmosphere.
    
  • Heating: Heat to 85-90°C for 4–16 hours.

  • Monitoring: Check for consumption of aryl bromide via HPLC.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water. Extract with EtOAc (3x). Wash combined organics with brine.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient).

    • Target Yield: 75–85%

    • Key Intermediate: N-Methyl-4-(1-Boc-1,2,3,6-tetrahydropyridin-4-yl)benzenesulfonamide.

Step 3: Hydrogenation (Olefin Reduction)

Objective: Reduction of the tetrahydropyridine double bond to the piperidine ring.

Procedure:

  • Dissolution: Dissolve the Step 2 intermediate in Methanol or Ethanol (10-20 vol).

  • Catalyst: Add 10% Pd/C (10 wt% loading, 50% wet).

    • Safety Note: Pd/C is pyrophoric. Keep wet with solvent at all times.

  • Hydrogenation: Purge vessel with

    
    , then 
    
    
    
    . Stir under
    
    
    atmosphere (balloon pressure or 1-3 bar in a shaker) at RT for 4–12 hours.
  • Filtration: Filter reaction mixture through Celite (carefully, do not let the pad dry out completely under vacuum to avoid fire hazard).

  • Concentration: Evaporate solvent to yield the N-Methyl-4-(1-Boc-piperidin-4-yl)benzenesulfonamide .

    • Target Yield: >95% (Quantitative).[2]

Step 4: Boc-Deprotection & Salt Formation

Objective: Removal of the tert-butoxycarbonyl group to yield the final secondary amine.

Procedure:

  • Reaction: Dissolve the Step 3 intermediate in DCM (5 vol). Add Trifluoroacetic acid (TFA) (5 vol) dropwise at 0°C. Alternatively, use 4M HCl in Dioxane .

  • Stirring: Stir at RT for 1–2 hours. Monitor for disappearance of starting material (LCMS).

  • Workup (Free Base): Concentrate to remove excess acid. Redissolve residue in DCM. Wash with saturated

    
     (aq) until pH is basic. Dry organic layer (
    
    
    
    ) and concentrate.
  • Workup (HCl Salt): If using HCl/Dioxane, the product may precipitate as the hydrochloride salt. Filter and wash with ether.

    • Final Product:N-Methyl-4-(piperidin-4-yl)benzenesulfonamide .[4][5]

    • CAS: 119737-34-7.[4][5]

Process Workflow Diagram

Workflow Start Start: 4-Bromo-N-methylbenzenesulfonamide Step1 Step 1: Suzuki Coupling + Boronate Ester Pd(dppf)Cl2, K2CO3, 90°C Start->Step1 Check1 QC Check: HPLC (>98% Conversion) Step1->Check1 Check1->Step1 Incomplete (Add Catalyst) Step2 Step 2: Hydrogenation H2, Pd/C, MeOH Check1->Step2 Pass Step3 Step 3: Deprotection TFA/DCM or HCl/Dioxane Step2->Step3 Workup Workup & Purification Neutralization (Free Base) or Salt Formation Step3->Workup Final Final Product N-Methyl-4-(piperidin-4-yl)benzenesulfonamide Workup->Final

Figure 2: Step-by-step process workflow for the synthesis.

Technical Data & Troubleshooting

Reagent Stoichiometry Table
ReagentEquiv.RoleCritical Notes
Aryl Bromide 1.0Limiting ReagentEnsure purity >98% to prevent catalyst poisoning.
Boronate Ester 1.1–1.2Coupling PartnerExcess ensures complete consumption of aryl bromide.
Pd(dppf)Cl2 0.03–0.05CatalystRobust to air/moisture compared to Pd(PPh3)4.
K2CO3 3.0BaseAqueous solution (2M) works best for Suzuki.
TFA 10–20DeprotectionRemove completely to avoid trifluoroacetate salts.
Troubleshooting Guide
  • Problem: Low conversion in Suzuki coupling.

    • Solution: Degas solvents more thoroughly. Oxygen kills the Pd(0) species. Ensure the reaction temp is maintained at 85°C+.

  • Problem: "Black" reaction mixture in Hydrogenation.

    • Solution: This is normal (Pd/C). If filtration is slow, use a double layer of Celite.

  • Problem: Product stuck in aqueous layer during workup.

    • Solution: The piperidine product is amphoteric. At low pH, it is protonated (water soluble). At high pH, the sulfonamide NH might deprotonate (pKa ~10-11), but usually, pH 9-10 is safe for extraction of the free amine. Use DCM:IPA (3:1) for difficult extractions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Kaelin, D. E., et al. (2005). General Preparative Method for N-Boc-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester. Tetrahedron Letters, 46(19), 3363-3366. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc deprotection protocols). Link

  • Chemical Abstracts Service (CAS). Registry Number: 119737-34-7 (N-Methyl-4-piperidin-4-yl-benzenesulfonamide).[5]

Sources

Application

Application Note: Strategic Coupling of Piperidin-4-yl Benzenesulfonamides

Abstract The piperidin-4-yl benzenesulfonamide core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in 11 -HSD1 inhibitors, GPCR ligands, and metabolic syndrome therapeutics. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidin-4-yl benzenesulfonamide core is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in 11


-HSD1 inhibitors, GPCR ligands, and metabolic syndrome therapeutics. However, its amphiphilic nature—combining a basic secondary amine (

) with an acidic sulfonamide moiety (

)—presents unique synthetic challenges, particularly regarding solubility and purification. This guide details three validated coupling protocols designed to maximize yield and purity: HATU for high-throughput discovery, T3P® for scalable process chemistry, and Buchwald-Hartwig amination for

-arylation.

Strategic Reagent Selection

The choice of coupling reagent is dictated by the reaction scale, the steric demand of the carboxylic acid partner, and the downstream purification strategy.

FeatureHATU / DIPEA T3P (Propylphosphonic Anhydride) Buchwald-Hartwig (Pd-Cat)
Primary Application Discovery / HTS / Milligram scaleProcess / Gram-Kilo scale

-Arylation (Not Amide)
Mechanism Uronium activation (OAt ester)Cyclic Anhydride activationPd-catalyzed Cross-Coupling
By-products Tetramethylurea (water-soluble but sticky)Water-soluble phosphonatesInorganic salts
Sulfonamide Tolerance High (DIPEA buffers acidity)Excellent (Non-basic activation)Moderate (Base sensitive)
Purification HPLC / Flash ChromatographyAqueous Extraction (Wash)Filtration / Crystallization
Cost Efficiency Low (Expensive reagent)High (Cheap, atom efficient)Moderate (Catalyst cost)
Decision Logic for Amide Coupling

The following decision tree illustrates the selection process for the optimal amide coupling strategy based on substrate properties.

CouplingLogic Start Start: Piperidin-4-yl Benzenesulfonamide Coupling Target Target Bond Type? Start->Target Amide Amide Bond (R-COOH + Amine) Target->Amide Acylation Aryl N-Aryl Bond (Ar-X + Amine) Target->Aryl Arylation Scale Reaction Scale? Amide->Scale Buchwald Protocol C: Buchwald-Hartwig Aryl->Buchwald Small < 100 mg (Discovery) Scale->Small Large > 1 g (Process) Scale->Large HATU Protocol A: HATU (High Reactivity) Small->HATU T3P Protocol B: T3P (Clean Workup) Large->T3P

Figure 1: Decision matrix for selecting coupling reagents based on bond type and reaction scale.

Protocol A: High-Throughput Amide Coupling (HATU)

Context: Best for discovery chemistry where yield is prioritized over cost. HATU generates a highly reactive 7-azabenzotriazole active ester, overcoming the steric hindrance of the secondary piperidine amine.

Materials
  • Amine: Piperidin-4-yl benzenesulfonamide derivative (1.0 equiv).

  • Acid: Carboxylic acid partner (1.2 equiv).

  • Reagent: HATU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Activation: In a vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to amine).

  • Base Addition: Add DIPEA (3.0 equiv). Note: Ensure pH > 8 to neutralize the sulfonamide proton if necessary, though the piperidine NH is more nucleophilic.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5 minutes. The solution should turn yellow/orange.

  • Coupling: Add the Piperidin-4-yl benzenesulfonamide (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Quench: Dilute with EtOAc (10 volumes) and wash with saturated

    
     (2x) and Brine (1x).
    
    • Critical Check: If the product is very polar (zwitterionic), avoid aqueous extraction. Instead, evaporate DMF and purify directly via Reverse Phase Preparative HPLC.

Protocol B: Scalable "Green" Coupling (T3P)

Context: Ideal for process chemistry. T3P (Propylphosphonic anhydride) is supplied as a 50% solution in EtOAc or DMF. Its by-products are water-soluble, often eliminating the need for chromatography.

Materials
  • Amine: Piperidin-4-yl benzenesulfonamide (1.0 equiv).

  • Acid: Carboxylic acid (1.1 equiv).

  • Reagent: T3P (50% w/w in EtOAc) (1.5 equiv).

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Methodology
  • Slurry Formation: Charge the reaction vessel with Amine (1.0 equiv), Acid (1.1 equiv), and EtOAc (5–10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv). The mixture may become homogeneous.

    • Why Pyridine? It acts as both a base and an acylation catalyst, reducing epimerization risk if the acid is chiral.

  • T3P Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes at 0°C to RT.

    • Exotherm Control: T3P addition is exothermic; control temp < 25°C.

  • Reaction: Stir at RT for 1–12 hours.

  • Workup (The "T3P Advantage"):

    • Add water (5 volumes). Stir for 15 minutes.

    • Separate phases. The T3P by-products stay in the aqueous layer.

    • Wash organic layer with 0.5 M HCl (to remove pyridine), then Sat.

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      

Protocol C: N-Arylation (Buchwald-Hartwig)

Context: Used to attach an aryl group to the piperidine nitrogen. This is challenging due to the potential for the sulfonamide nitrogen to compete if not protected or if conditions are too harsh.

Materials
  • Amine: Piperidin-4-yl benzenesulfonamide (1.0 equiv).

  • Aryl Halide: Ar-Br or Ar-I (1.1 equiv).

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2.
    
  • Ligand: XPhos or RuPhos (4 mol%). Note: Dialkylbiaryl phosphines are superior for secondary amines.

  • Base:

    
     (2.5 equiv) or NaOtBu (2.0 equiv).
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Methodology
  • Inertion: Flame-dry a reaction tube and cycle Argon/Vacuum (3x).

  • Loading: Add Aryl Halide , Amine , Base (

    
    ), Catalyst , and Ligand .[1]
    
    • Solid Handling: If using a glovebox is not possible, add stable Pd-precatalysts (e.g., XPhos Pd G4) to avoid oxidation.

  • Solvent: Add degassed 1,4-Dioxane . Concentration: 0.2 M.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite® to remove Palladium black and inorganic salts. Rinse with EtOAc.

  • Purification: Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization

Solubility Issues

The piperidin-4-yl benzenesulfonamide core can be sparingly soluble in non-polar solvents.

  • Solution: Use a "co-solvent" approach. For T3P reactions, if EtOAc is insufficient, use 2-MeTHF or a DMF/EtOAc (1:4) mixture.

Regioselectivity (Sulfonamide vs. Piperidine)
  • Issue: The sulfonamide

    
     is acidic (
    
    
    
    ). If using strong bases (NaH, LiHMDS), you will deprotonate the sulfonamide, potentially leading to bis-coupling or solubility crashes.
  • Solution: Use mild organic bases (DIPEA, Pyridine) which are strong enough to deprotonate the piperidine ammonium salt (

    
    ) but generally leave the neutral sulfonamide alone during the nucleophilic attack.
    
Purification of Polar Products
  • Technique: Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture (dissolved in MeOH/DCM).

    • Wash with MeOH (removes non-basic impurities/acids).

    • Elute with

      
       in MeOH.
      
    • This isolates the basic amine product from non-basic byproducts.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

Sources

Method

Precision Functionalization of the Piperidine Nitrogen in Sulfonamide Scaffolds

Topic: Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract The piperidine-sulfonamide dyad represents a "privileged structure" in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

The piperidine-sulfonamide dyad represents a "privileged structure" in medicinal chemistry, featured ubiquitously in GPCR ligands, ion channel blockers, and enzyme inhibitors (e.g., Donepezil analogs, Sildenafil derivatives). While the sulfonamide moiety often serves as a critical hydrogen-bond donor/acceptor or zinc-binding group, the piperidine nitrogen provides a strategic vector for tuning solubility, potency, and metabolic stability. This guide details the chemoselective functionalization of the piperidine nitrogen (N1) within scaffolds containing sulfonamide moieties. We address the specific challenges of chemoselectivity—navigating the competing nucleophilicity of the basic piperidine (


) versus the acidic sulfonamide (

)—and provide robust, scalable protocols for N-alkylation, N-arylation, and reductive amination.

Part 1: Strategic Considerations & Chemoselectivity

The Battleground

Success in functionalizing a piperidine nitrogen in the presence of a sulfonamide hinges on understanding the electronic environment.

  • Piperidine Nitrogen (Target): A secondary amine with high nucleophilicity and basicity (

    
    ).
    
  • Sulfonamide Nitrogen (Bystander): If primary (

    
    ) or secondary (
    
    
    
    ), this proton is acidic (
    
    
    ).
  • The Conflict: Under strongly basic conditions (e.g., NaH,

    
     in DMF), the sulfonamide deprotonates, becoming a potent nucleophile that competes with the piperidine nitrogen for electrophiles.
    
  • The Solution: Utilize Reductive Amination or Pd-catalyzed coupling under mild base conditions to favor the neutral piperidine amine over the anionic sulfonamide.

Solubility & Purification

Molecules containing both a basic amine and an acidic sulfonamide are often zwitterionic, leading to poor solubility in non-polar solvents (DCM, Hexanes) and streaking on silica gel.

  • Recommendation: Use Strong Cation Exchange (SCX) cartridges for purification, or employ solvent systems containing 1-5% triethylamine or ammonia in MeOH/DCM to disrupt zwitterionic interactions during chromatography.

Part 2: Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Best for: Introducing alkyl chains or saturated heterocycles without risking sulfonamide alkylation.

Rationale: This method relies on the formation of an iminium ion intermediate.[1] The sulfonamide nitrogen is too electron-deficient to form a stable imine with aldehydes/ketones, ensuring 100% chemoselectivity for the piperidine nitrogen.

Materials:

  • Substrate: Piperidine-sulfonamide scaffold (1.0 equiv)

  • Reagent: Aldehyde or Ketone (1.2 - 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)

  • Additive: Acetic Acid (catalytic to 1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried vial, dissolve the piperidine substrate in DCE (0.1 M). Add the aldehyde/ketone.[2]

  • Acid Activation: Add Acetic Acid (1.0 equiv). Note: This buffers the reaction and accelerates iminium formation.

  • Reduction: Stir for 30 minutes at Room Temperature (RT), then add STAB in one portion.

  • Monitoring: Stir at RT for 2-16 hours. Monitor by LC-MS (look for disappearance of M+1 and appearance of Product M+1).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine.[2] Dry over

    
    .[2]
    
  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).

Protocol B: Buchwald-Hartwig N-Arylation

Best for: Attaching aryl or heteroaryl rings to the piperidine nitrogen.

Rationale: Standard


 conditions often require high heat and strong bases that can degrade sulfonamides or cause side reactions. Pd-catalyzed amination allows for milder conditions and broader substrate scope (including electron-rich aryl halides).

Materials:

  • Substrate: Piperidine-sulfonamide scaffold (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos or RuPhos (4-10 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (Caution: NaOtBu is strong; use 
    
    
    
    if sulfonamide is sensitive).
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Methodology:

  • Degassing: Charge a reaction tube with the piperidine substrate, Aryl Halide, Base, Catalyst, and Ligand. Cap and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed solvent (0.2 M concentration).

  • Reaction: Heat to 80-100°C for 4-12 hours.

  • Filtration: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Palladium residues.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Chemoselective N-Acylation/Sulfonylation

Best for: Capping the piperidine nitrogen as an amide or sulfonamide.

Rationale: Acyl chlorides and sulfonyl chlorides are highly reactive.[3] To prevent reaction with the "bystander" sulfonamide (if primary/secondary), use a biphasic system (Schotten-Baumann) or controlled stoichiometry at low temperature.

Methodology (Schotten-Baumann):

  • Dissolve piperidine substrate in DCM.

  • Add an equal volume of saturated aqueous

    
    .
    
  • Add the Acyl/Sulfonyl Chloride (1.1 equiv) dropwise to the rapidly stirring biphasic mixture at 0°C.

  • Mechanism: The piperidine (basic) stays in the organic phase and reacts. The byproduct HCl is neutralized by the aqueous base. The acidic sulfonamide (bystander) remains protonated or forms a water-soluble salt, minimizing side reactions.

Part 3: Visualization & Data

Decision Logic for Functionalization

The following diagram illustrates the decision process for selecting the correct protocol based on the desired modification and scaffold sensitivity.

PiperidineFunctionalization Start Piperidine-Sulfonamide Scaffold (Free NH) Goal Desired Modification? Start->Goal Alkyl Alkyl Group (R-CH2-) Goal->Alkyl Aryl Aryl/Heteroaryl (Ar-) Goal->Aryl Acyl Amide/Sulfonamide (R-CO- / R-SO2-) Goal->Acyl MethodA Protocol A: Reductive Amination (High Chemoselectivity) Alkyl->MethodA Aldehyde/Ketone + STAB MethodB Protocol B: Buchwald-Hartwig (Pd-Catalysis) Aryl->MethodB Ar-Br + Pd/Ligand Condition Check Sulfonamide Acidity (pKa) Acyl->Condition MethodC Protocol C: Biphasic Acylation (Schotten-Baumann) Condition->MethodC Biphasic System Protects Bystander

Caption: Decision tree for selecting the optimal functionalization strategy based on electrophile type and chemoselectivity requirements.

Comparative Analysis of Methods
FeatureReductive AminationDirect Alkylation (

)
Buchwald-Hartwig
Reagent Aldehyde/Ketone + STABAlkyl Halide + BaseAryl Halide + Pd Cat
Chemoselectivity Excellent (Sulfonamide inert)Moderate (Risk of bis-alkylation)High (Ligand controlled)
Reaction Conditions Mild (RT, weakly acidic)Basic (can deprotonate sulfonamide)Basic, Heat (80-100°C)
Scope

and

alkyl groups

alkyl groups
Aryl, Heteroaryl
Key Risk Over-reduction (rare)Poly-alkylation, Sulfonamide alkylationCatalyst poisoning (S-donors)

References

  • Privileged Structures in Drug Discovery

    • Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Buchwald-Hartwig Amination of Piperidines

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

  • Chemoselectivity in Sulfonamide Synthesis

    • Nasrollahzadeh, M., et al. "Copper-Catalyzed N-Arylation of Sulfonamides."[4] Synlett, 2014.[4] (Contextualizing the competing reactivity). Link

  • Piperidine Sulfonamide Bioactivity

    • "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads." Molecules, 2023.[3][5][6] Link

Sources

Application

Application Note: High-Throughput Synthesis and Screening of N-Methyl Sulfonamide Libraries for Drug Discovery

An In-depth Technical Guide Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of FDA-approved therapeutics targeting diverse diseases.[1] N-methyl sulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of FDA-approved therapeutics targeting diverse diseases.[1] N-methyl sulfonamides, a specific and valuable subclass, offer unique physicochemical properties that can enhance drug-like characteristics such as solubility, cell permeability, and metabolic stability when compared to their primary sulfonamide counterparts. This application note provides a comprehensive guide for researchers and drug development professionals on the efficient preparation and subsequent high-throughput screening of N-methyl sulfonamide libraries. We present detailed, field-proven protocols for parallel synthesis, quality control, and screening, emphasizing the scientific rationale behind key experimental choices to ensure robust and reproducible outcomes.

Part I: Rationale and Strategic Approach to Library Synthesis

The Scientific Case for N-Methyl Sulfonamide Libraries

The strategic N-methylation of a sulfonamide can profoundly influence its biological activity and pharmacokinetic profile. While primary (–SO₂NH₂) and N-acyl sulfonamides often act as bioisosteres of carboxylic acids due to their acidic nature, N-alkylation neutralizes this acidity.[2] This modification is a critical tool for medicinal chemists to:

  • Modulate Acidity and Lipophilicity: Shifting the pKa of the sulfonamide moiety can alter its ionization state at physiological pH, directly impacting target engagement, solubility, and membrane transport.

  • Enhance Metabolic Stability: The N-methyl group can sterically hinder enzymatic degradation pathways that might otherwise target the sulfonamide nitrogen.

  • Explore New Binding Interactions: The methyl group can engage in favorable hydrophobic or van der Waals interactions within a target's binding pocket, potentially increasing potency and selectivity.

Given these advantages, the construction of diverse N-methyl sulfonamide libraries is a highly effective strategy for identifying novel hit compounds in drug discovery campaigns.

Core Synthetic Strategy: The Sulfonyl Chloride-Amine Coupling

The most prevalent and reliable method for constructing sulfonamides is the reaction between a sulfonyl chloride and an amine.[3][4][5] This reaction is robust, high-yielding, and amenable to a parallel synthesis format, making it ideal for library production. The core transformation involves the nucleophilic attack of methylamine on the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride leaving group.

A key consideration for library synthesis is the efficient diversification of the core scaffold. By utilizing a common methylamine building block and a diverse array of commercially available or custom-synthesized sulfonyl chlorides, a large and structurally varied library can be rapidly assembled.

Workflow for N-Methyl Sulfonamide Library Generation and Screening

The overall process, from conceptualization to validated hit, follows a structured, multi-stage workflow. This systematic approach ensures the generation of a high-quality library and the efficient identification of meaningful biological activity.

G cluster_0 Library Synthesis & QC cluster_1 Screening & Hit Validation A Building Block Selection (Diverse R-SO2Cl) B Parallel Synthesis (96-Well Format) A->B Reaction C High-Throughput Purification (e.g., SPE, Flash Chromatography) B->C Work-up D Quality Control (LC-MS Analysis) C->D Analysis E Library Plating & HTS (Primary Screen) D->E Compound Submission F Hit Confirmation (Re-testing) E->F Identify Actives G Dose-Response & IC50 (Potency Determination) F->G Confirm Hits H Lead Generation G->H Prioritize Leads

Figure 1: High-level workflow for the creation and screening of N-methyl sulfonamide libraries.

Part II: Detailed Protocols for Library Synthesis

This section provides a step-by-step protocol for the parallel synthesis of an N-methyl sulfonamide library in a 96-well plate format.

Protocol 1: Parallel Synthesis of N-Methyl Sulfonamides

Causality Statement: This protocol is designed for efficiency and scalability. The use of a 96-well format minimizes reagent handling and reaction volumes, while the chosen base and solvent system ensures a clean and rapid reaction. Anhydrous conditions are critical as sulfonyl chlorides are moisture-sensitive and can hydrolyze, reducing yield.[6]

Materials and Reagents:

  • 96-well reaction block with sealing mat

  • Methylamine solution (e.g., 2.0 M in THF)

  • Diverse library of sulfonyl chlorides

  • Anhydrous Dichloromethane (DCM)

  • Non-nucleophilic base: N,N-Diisopropylethylamine (DIEA) or Pyridine

  • Multichannel pipette or automated liquid handler

  • Inert atmosphere (Nitrogen or Argon)

  • Solid-Phase Extraction (SPE) cartridges for purification

Step-by-Step Methodology:

  • Amine Plate Preparation:

    • In a dry 96-well reaction block under an inert atmosphere, add 250 µL of anhydrous DCM to each well.

    • Add 100 µL of 2.0 M methylamine in THF (0.2 mmol, 2.0 eq) to each well.

    • Add 52 µL of DIEA (0.3 mmol, 3.0 eq) to each well. Seal the block and mix gently.

    • Rationale: An excess of both the amine and the base is used to drive the reaction to completion and to neutralize the HCl byproduct generated during the reaction.

  • Sulfonyl Chloride Plate Preparation:

    • In a separate 96-well plate, prepare 0.5 M stock solutions of 88 unique sulfonyl chlorides in anhydrous DCM.

    • Dispense 200 µL of each unique sulfonyl chloride stock solution (0.1 mmol, 1.0 eq) into the corresponding wells of the amine plate.

    • Rationale: Adding the electrophilic sulfonyl chloride last initiates the reaction. Preparing a separate plate allows for organized and rapid addition, ensuring similar start times for all reactions.

  • Reaction Incubation:

    • Securely seal the reaction block with a chemically resistant sealing mat.

    • Place the block on an orbital shaker at room temperature and agitate for 12-18 hours.

    • Rationale: Room temperature is generally sufficient for this reaction to proceed to completion. The extended time ensures high conversion across a diverse range of sulfonyl chlorides with varying reactivity.[4]

  • Reaction Quench and Work-up:

    • Unseal the block and add 200 µL of saturated aqueous ammonium chloride solution to each well to quench the reaction.

    • The crude reaction mixture can be directly subjected to purification.

  • High-Throughput Purification:

    • Condition silica-based SPE cartridges appropriate for the reaction scale.

    • Load the crude reaction mixture from each well onto a separate SPE cartridge.

    • Wash with a non-polar solvent (e.g., Hexane/DCM mixture) to elute unreacted sulfonyl chloride and other non-polar impurities.

    • Elute the desired N-methyl sulfonamide product with a more polar solvent system (e.g., Ethyl Acetate/Hexane mixture).

    • Collect the eluent in a tared 96-well collection plate.

    • Rationale: SPE is a rapid and effective method for purifying libraries, removing excess reagents and byproducts without the time-intensive nature of column chromatography for each compound.[7] Eco-friendly flow synthesis setups can also be employed for sequential synthesis and purification.[8][9]

  • Solvent Removal and Final Plating:

    • Concentrate the purified products in the collection plate using a centrifugal evaporator.

    • Re-dissolve the dried compounds in a known volume of DMSO (e.g., to a final concentration of 10 mM) for storage and screening.

Key Synthetic Reaction

The fundamental chemical transformation is consistent across the entire library, with diversity introduced through the 'R' group of the sulfonyl chloride.

reaction compound1 R-SO₂Cl reagents DIEA DCM, RT product R-SO₂NHCH₃ compound1->product            byproduct HCl·DIEA compound1->byproduct            plus2 + compound1->plus2            compound2 CH₃NH₂ compound2->product            compound2->byproduct            compound2->plus2            plus1 + plus1->product            plus1->byproduct            plus1->plus2           

Figure 2: General reaction for the synthesis of N-methyl sulfonamides.

Part III: Library Quality Control (QC)

Trustworthiness Statement: Rigorous QC is non-negotiable. Screening a library of unknown purity or identity leads to unreliable data, wasted resources, and false positives/negatives. Every protocol must be self-validating through analytical confirmation.

Primary QC Protocol: High-Throughput LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for library QC, providing essential information on purity and identity for each well.

Methodology:

  • Sample Preparation: Dilute a small aliquot from each well of the final DMSO library plate into a compatible solvent (e.g., acetonitrile/water).

  • LC Separation: Inject the sample onto a rapid-separation C18 column (e.g., < 2-minute gradient).

  • MS Detection: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer to detect the [M+H]⁺ ion corresponding to the expected molecular weight of the product.

  • Purity Assessment: Integrate the UV chromatogram (e.g., at 214 nm and 254 nm) to calculate the percentage purity of the main peak.

Data Interpretation:

The results for all 88 compounds should be compiled into a clear summary table.

Parameter Acceptance Criteria Rationale
Identity Confirmation Measured Mass ± 0.5 Da of Calculated MassConfirms the desired product was formed.
Purity > 85% by UVEnsures that observed biological activity is attributable to the intended compound.
Solubility No visible precipitate in DMSOConfirms compound is suitable for screening.

Part IV: High-Throughput Screening (HTS)

Once a library has passed QC, it is ready for biological screening. The following is a generalized protocol for a biochemical enzyme inhibition assay.

Protocol 2: General HTS for Enzyme Inhibition

Materials:

  • QC-validated N-methyl sulfonamide library (10 mM in DMSO)

  • 384-well, low-volume, black assay plates

  • Acoustic liquid handler (e.g., Echo) or pintool for nanoliter-scale transfer

  • Enzyme and substrate of interest

  • Assay buffer

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Step-by-Step Methodology:

  • Compound Transfer: Using an acoustic liquid handler, transfer 50 nL of each library compound from the source plate to the corresponding wells of the 384-well assay plates. This results in a final assay concentration of 10 µM (assuming a 50 µL final assay volume). Also include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Add 25 µL of the enzyme solution (prepared in assay buffer) to all wells. Allow for a brief pre-incubation (15-30 minutes) at room temperature.

  • Reaction Initiation: Add 25 µL of the substrate solution (prepared in assay buffer) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plates for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 37°C).

  • Signal Detection: Read the plates on a compatible plate reader.

Screening and Hit Identification Cascade

A successful screening campaign is a multi-step process that progressively narrows the field of compounds from initial "actives" to confirmed "hits" and finally to validated "leads."[10]

HTS A Primary HTS (Single Concentration, e.g., 10 µM) B Hit Confirmation (Re-test from fresh stock) A->B Identify >50% Inhibition C Dose-Response Curve (Determine IC50/EC50) B->C Confirm activity D Orthogonal & Counter-Screens (Confirm mechanism, rule out artifacts) C->D Establish potency E Validated Hit for Lead Optimization D->E Validate mechanism

Figure 3: A typical workflow for a high-throughput screening cascade.

Conclusion

This application note provides a robust framework for the design, synthesis, and screening of N-methyl sulfonamide libraries. The protocols detailed herein are scalable and built upon established, reliable chemical transformations. By adhering to the principles of parallel synthesis, rigorous quality control, and systematic screening, research organizations can significantly enhance their capacity to discover novel chemical entities with therapeutic potential. The versatility of the sulfonamide scaffold, combined with the strategic advantages of N-methylation, ensures that this compound class will remain a fertile ground for drug discovery efforts.

References

  • Jubie, S., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Synthesis pathway of Amidosulfuron from methan-N-methylsulfonamid. BenchChem. This is a representative document illustrating multi-step synthesis involving sulfonamides. A direct link is not available, but the source is noted.
  • Ghassemi, S. (2005). Rapid Synthesis and Purification of Sulfahydantion Library Using Microwave Assisted Organic Synthesis and Automated Flash Chromatography. Discovery Chemistry Group. Available at: [Link]

  • Hryshchuk, S.I., et al. (2020). Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Nefzi, A., et al. (2011). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Molecules, 16(9), 7334-7348. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Available at: [Link]

  • Artola, M., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2149-2158. Available at: [Link]

  • Crossley, M. L. (1957). Sulfonamide purification process. U.S. Patent 2,777,844.
  • Cole, K. P., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. Organic Process Research & Development. Available at: [Link]

  • Taylor, C. G., & Watson, A. J. B. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(90), 73867-73886. Available at: [Link]

  • Ashraf-Khorasani, M., & Taylor, L. T. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Alam, M. A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. Available at: [Link]

  • van der Veen, R., et al. (2023). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Organic Letters, 25(5), 788-793. Available at: [Link]

  • Cole, K. P., et al. (2013). Building a sulfonamide library by eco-friendly flow synthesis. Organic Process Research & Development, 17(5), 805-812. Available at: [Link]

  • García Ruano, J. L., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of the sulfonamide compounds. This is a general reference for chemical structures and not a specific paper.
  • Roy, A., & Panda, N. (2020). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 10(4), 213-231. Available at: [Link]

  • Farmer, J. L., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9472-9476. Available at: [Link]

  • Wang, Z., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis. Available at: [Link]

  • Taylor, C. G., & Watson, A. J. B. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5, 73867-73886. Available at: [Link]

Sources

Method

Solid-Phase Synthesis Strategies Using Benzenesulfonamide Intermediates: A Senior Application Scientist's Guide

Introduction: The Power of a "Safety-Catch" in Solid-Phase Synthesis In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker—the molecular tether connecting a substrate to the insoluble resin—is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of a "Safety-Catch" in Solid-Phase Synthesis

In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker—the molecular tether connecting a substrate to the insoluble resin—is paramount to the success of a synthetic campaign. An ideal linker must be robust enough to withstand a variety of reaction conditions during the elaboration of the target molecule, yet susceptible to clean and efficient cleavage under specific, non-destructive conditions for the final release of the product. The "safety-catch" linker concept embodies this ideal, offering a stable linkage that can be "activated" through a discrete chemical transformation, rendering it labile for cleavage.[1][2]

Benzenesulfonamide-based linkers have emerged as a powerful class of safety-catch linkers, providing a versatile platform for the solid-phase synthesis of a wide array of molecules, from peptides and peptidomimetics to diverse small molecule libraries.[3][4] The core of this strategy lies in the N-acylbenzenesulfonamide linkage, which is remarkably stable to both acidic and basic conditions, as well as a range of nucleophiles.[1][3] This stability is attributed to the acidic nature of the sulfonamide proton (pKa ≈ 2.5), which, upon deprotonation under basic conditions, forms an unreactive anion.[1] The "catch" is released by a simple N-alkylation step, which "activates" the sulfonamide, making the acyl group susceptible to nucleophilic attack and subsequent cleavage from the solid support.

This guide provides an in-depth exploration of solid-phase synthesis strategies employing benzenesulfonamide intermediates, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Core Principles of Benzenesulfonamide-Based Safety-Catch Linkers

The versatility of benzenesulfonamide linkers stems from a two-stage process: a stable attachment phase and a chemically triggered release phase.

1. The Stable Linkage: The N-acyl sulfonamide bond is the cornerstone of this strategy. It is formed by the acylation of a resin-bound sulfonamide with a carboxylic acid-containing building block. This linkage is compatible with a wide range of synthetic transformations, including both Fmoc- and Boc-based peptide synthesis chemistries.[1][2]

2. The Activation Step: The inert N-acyl sulfonamide is converted into a reactive intermediate through N-alkylation. This step is crucial as it removes the acidic proton and transforms the sulfonamide into a good leaving group. Common alkylating agents include diazomethane, trimethylsilyldiazomethane, and iodoacetonitrile.[1][5]

3. The Cleavage Step: Once activated, the N-alkyl-N-acyl sulfonamide is readily cleaved by a variety of nucleophiles, releasing the desired molecule into solution. The choice of nucleophile determines the functionality at the C-terminus of the released product, allowing for the synthesis of carboxylic acids, amides, esters, and other derivatives.[3]

Key Benzenesulfonamide Linker Systems

Two primary benzenesulfonamide linker systems have found widespread use in solid-phase synthesis: the Kenner linker and the Ellman linker.

The Kenner Linker

The pioneering work of Kenner and colleagues introduced the first sulfonamide-based safety-catch linker.[1] The original Kenner linker utilizes a simple benzenesulfonamide attached to the solid support.

Activation and Cleavage: The Kenner linker is typically activated by N-methylation using diazomethane.[1][5] The resulting N-methyl-N-acyl sulfonamide can then be cleaved by various nucleophiles. However, the reactivity of the activated Kenner linker is somewhat limited, often requiring harsh conditions or a large excess of nucleophile for efficient cleavage, particularly with less reactive nucleophiles like anilines.[3]

The Ellman Linker

To address the limitations of the Kenner linker, Ellman and coworkers developed a modified benzenesulfonamide linker with enhanced reactivity.[4][6] The Ellman linker incorporates an electron-withdrawing group on the benzene ring, which increases the acidity of the sulfonamide proton and enhances the electrophilicity of the acylated sulfonamide upon activation.

Activation and Cleavage: A key innovation of the Ellman strategy is the use of iodoacetonitrile (ICH₂CN) for N-alkylation.[5][6] The resulting N-cyanomethyl-N-acyl sulfonamide is significantly more reactive towards nucleophilic attack than its N-methyl counterpart, allowing for efficient cleavage with a broader range of nucleophiles, including sterically hindered amines, under milder conditions.[6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key stages of solid-phase synthesis using the Ellman benzenesulfonamide linker.

Protocol 1: Loading of the First Amino Acid onto Ellman's Sulfonamide Resin

Causality: This protocol describes the attachment of the first Fmoc-protected amino acid to the sulfonamide resin. The use of a carbodiimide (DIC) and an activating agent (HOBt) facilitates the formation of an active ester of the amino acid, which then readily acylates the sulfonamide nitrogen on the resin. DMAP is a highly effective acylation catalyst.

Materials:

  • Ellman's sulfonamide resin (e.g., 100-200 mesh, 1% DVB)

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the Ellman's sulfonamide resin (1.0 g, ~0.8 mmol/g) in DMF (10 mL) in a peptide synthesis vessel for 1-2 hours with gentle agitation.

  • Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HOBt (4 equivalents) in a minimal amount of DMF. Add DIC (4 equivalents) and stir the solution at room temperature for 15 minutes to pre-activate the amino acid.

  • Coupling: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin. Add DMAP (0.1 equivalents) to the reaction mixture.

  • Reaction: Agitate the mixture at room temperature for 4-16 hours. Monitor the reaction progress using the Kaiser test on a small aliquot of resin (a negative test indicates complete coupling).

  • Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Capping (Optional but Recommended): To block any unreacted sulfonamide sites, suspend the resin in a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF (10 mL). Agitate for 1 hour.

  • Final Washing: Wash the resin as described in step 5.

  • Drying: Dry the resin under high vacuum for several hours. The loading can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a piperidine solution and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

Protocol 2: On-Resin Chain Elongation (Fmoc-SPPS)

Causality: This protocol follows standard Fmoc-based solid-phase peptide synthesis procedures. The Fmoc protecting group is removed with a basic solution (piperidine in DMF), and the next Fmoc-protected amino acid is coupled using a suitable activating agent.

Procedure:

  • Fmoc Deprotection: Swell the Fmoc-amino acid-loaded resin in DMF. Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc adduct.

  • Coupling: Couple the next Fmoc-protected amino acid using your preferred coupling method (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/HOBt).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat steps 1-4 for each amino acid in the sequence.

Protocol 3: Activation of the Sulfonamide Linker (N-Cyanomethylation)

Causality: This step activates the stable N-acyl sulfonamide for subsequent nucleophilic cleavage. Iodoacetonitrile is a highly effective alkylating agent for this purpose. A non-nucleophilic base is used to deprotonate the sulfonamide, facilitating the alkylation.

Materials:

  • N-acyl sulfonamide-functionalized resin

  • Iodoacetonitrile (ICH₂CN)

  • N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-Methyl-2-pyrrolidone (NMP) or DMF

Procedure:

  • Resin Swelling: Swell the resin in NMP or DMF.

  • Alkylation: To the swollen resin, add a solution of iodoacetonitrile (10 equivalents relative to resin loading) and DIPEA (5 equivalents) in NMP.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction can be gently heated (e.g., to 40 °C) to expedite the process.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with NMP (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Drying: Dry the activated resin under high vacuum.

Protocol 4: Nucleophilic Cleavage of the Activated Linker

Causality: The activated N-cyanomethyl-N-acyl sulfonamide is now susceptible to attack by a wide range of nucleophiles, leading to the release of the target molecule. The choice of nucleophile dictates the C-terminal functionality.

Materials:

  • Activated N-acyl sulfonamide resin

  • Nucleophile (e.g., primary amine, secondary amine, alkoxide, thiol)

  • Appropriate solvent (e.g., THF, DCM, MeOH)

Procedure:

  • Resin Swelling: Swell the activated resin in a suitable solvent (e.g., THF for amines, MeOH for alkoxides).

  • Cleavage: Add a solution of the nucleophile (10-20 equivalents) in the chosen solvent to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by analyzing a small aliquot of the cleavage solution by LC-MS.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product.

  • Resin Washing: Wash the resin with fresh solvent (3 x 10 mL) and combine the washes with the initial filtrate.

  • Work-up: Concentrate the combined filtrate and purify the crude product by an appropriate method (e.g., chromatography, crystallization, or extraction).

Table 1: Representative Nucleophiles and Corresponding Cleavage Products

NucleophileReagent ExampleProduct C-Terminal FunctionalityTypical Conditions
Primary AmineBenzylamine in THFN-Benzyl AmideRT, 4-8 h
Secondary AmineMorpholine in THFMorpholine AmideRT, 6-12 h
AmmoniaNH₃ in DioxanePrimary AmideRT, 12-24 h
Hydroxide0.5 M NaOH in THF/H₂OCarboxylic AcidRT, 2-4 h
AlkoxideSodium methoxide in MeOHMethyl EsterRT, 1-3 h
ThiolateSodium thiophenoxide in THFThioesterRT, 2-4 h

Reaction times and yields can vary depending on the specific substrate and nucleophile.

Traceless Cleavage of Benzenesulfonamide Linkers

A significant advancement in linker technology is the development of "traceless" linkers, which are cleaved from the solid support without leaving any residual atoms from the linker on the final product.[4] A strategy for the traceless cleavage of sulfonamide linkers involves a radical-mediated process.

Protocol 5: Radical-Mediated Traceless Cleavage

Causality: This protocol utilizes a low-valent titanium species, generated in situ from TiCl₄ and zinc dust, to effect a reductive cleavage of the C-N bond of the acylated sulfonamide.[4] This results in the formation of a secondary amide, with no trace of the sulfonamide linker remaining on the product. The mechanism is believed to involve single-electron transfer from the low-valent titanium to the N-acyl sulfonamide, followed by fragmentation of the resulting radical anion.

Materials:

  • N-alkyl-N-acyl sulfonamide-functionalized resin

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust (Zn)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Resin Preparation: Swell the N-alkyl-N-acyl sulfonamide resin in anhydrous DCM.

  • Reagent Preparation (Perform in a well-ventilated fume hood): In a separate flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Slowly add TiCl₄ (4 equivalents relative to resin loading) to the cold THF. A yellow precipitate may form. Add zinc dust (8 equivalents) to the mixture. The mixture will turn dark brown or black, indicating the formation of the low-valent titanium species. Stir the mixture at room temperature for 30 minutes.

  • Cleavage Reaction: Add the suspension of the low-valent titanium reagent to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 2-6 hours. Monitor the reaction by taking small aliquots of the resin, washing them, and cleaving a sample with a standard nucleophilic method to check for the disappearance of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Filter the resin and wash it thoroughly with DCM and methanol.

  • Product Isolation: The filtrate contains the desired secondary amide. The aqueous and organic layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Applications in Small Molecule and Peptidomimetic Synthesis

Benzenesulfonamide linkers are not limited to peptide synthesis. Their stability and versatile cleavage options make them highly suitable for the construction of diverse small molecule libraries.

Synthesis of Diketopiperazines

Diketopiperazines (DKPs) are a class of cyclic dipeptides with a wide range of biological activities. The sulfonamide linker strategy can be employed for their solid-phase synthesis.

Workflow:

  • Load the first Fmoc-protected amino acid onto the Ellman resin.

  • Deprotect the Fmoc group.

  • Couple a second Fmoc-protected amino acid.

  • Deprotect the second Fmoc group.

  • Induce on-resin cyclization to form the DKP by treating the resin with a mild base (e.g., DIPEA in DMF).

  • Cleave the DKP from the resin using a suitable nucleophile after activation of the sulfonamide linker.

Synthesis of Hydantoins

Hydantoins are another important class of heterocyclic compounds with applications in medicinal chemistry. Their synthesis on a solid support can be achieved using a sulfonamide linker.

Workflow:

  • Load an Fmoc-protected amino acid onto the Ellman resin.

  • Deprotect the Fmoc group.

  • React the free amine with an isocyanate to form a urea.

  • Induce on-resin cyclization to the hydantoin, typically under acidic or basic conditions.

  • Activate the sulfonamide linker and cleave the hydantoin from the resin.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Loading Efficiency - Incomplete activation of the carboxylic acid.- Steric hindrance of the amino acid.- Deactivation of the sulfonamide resin.- Ensure complete dissolution and pre-activation of the amino acid with DIC/HOBt.- Increase the reaction time and/or temperature.- Use a less sterically hindered activating agent.- For very hindered amino acids, consider a double coupling.- Ensure the resin has been stored properly and is not degraded.
Incomplete N-Alkylation (Activation) - Insufficient amount of alkylating agent or base.- Steric hindrance around the sulfonamide nitrogen.- Moisture in the reaction.- Use a larger excess of the alkylating agent and base.- Increase the reaction temperature and/or time.- Use a more reactive alkylating agent (e.g., trimethylsilyldiazomethane).- Ensure all reagents and solvents are anhydrous.
Low Cleavage Yield - Incomplete activation of the linker.- Insufficiently nucleophilic cleavage reagent.- Steric hindrance at the cleavage site.- Re-attachment of the cleaved product to the resin.- Confirm complete activation by cleaving a small test sample.- Use a stronger nucleophile or increase the reaction temperature.- Use a less sterically hindered nucleophile if possible.- After cleavage, immediately quench or work up the reaction mixture to prevent re-attachment.
Racemization of the C-terminal Amino Acid - Occurs primarily during the loading of the first amino acid.- Add HOBt to the activation mixture to suppress racemization.- Avoid prolonged activation times.- Use pre-formed active esters of the amino acid if racemization is a significant issue.
Side Reactions during Cleavage - The nucleophile reacts with other functional groups on the target molecule.- Protect sensitive functional groups on the molecule before cleavage.- Use milder cleavage conditions (lower temperature, shorter reaction time).- Choose a more selective nucleophile.

Visualizing the Workflow: Graphviz Diagrams

General Workflow for Safety-Catch Synthesis

G Resin Sulfonamide Resin Load Load First Building Block (e.g., Fmoc-AA, DIC, HOBt) Resin->Load Elongate On-Resin Synthesis (Chain Elongation) Load->Elongate Repeat as needed Activate Activate Linker (e.g., ICH2CN, DIPEA) Elongate->Activate Cleave Nucleophilic Cleavage (e.g., Amine, Alkoxide) Activate->Cleave Product Purified Product Cleave->Product

Caption: General workflow for solid-phase synthesis using a benzenesulfonamide safety-catch linker.

Traceless Cleavage Workflow

G AcylResin N-Acyl Sulfonamide Resin RadicalCleavage Radical-Mediated Cleavage (e.g., TiCl4/Zn) AcylResin->RadicalCleavage TracelessProduct Traceless Product (Secondary Amide) RadicalCleavage->TracelessProduct

Caption: Workflow for traceless cleavage of a benzenesulfonamide linker.

Conclusion

Benzenesulfonamide-based safety-catch linkers offer a robust and versatile platform for solid-phase organic synthesis. Their exceptional stability, coupled with a mild and efficient activation and cleavage strategy, makes them an invaluable tool for the construction of peptides, peptidomimetics, and diverse small molecule libraries. The ability to generate a variety of C-terminal functionalities simply by choosing the appropriate nucleophile for cleavage further enhances their utility in drug discovery and chemical biology. By understanding the underlying chemical principles and following well-defined protocols, researchers can effectively harness the power of benzenesulfonamide intermediates to accelerate their synthetic endeavors.

References

  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis. Journal of the Chemical Society D: Chemical Communications, (12), 636-637. [Link]

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

  • Backes, B. J., Virgilio, A. A., & Ellman, J. A. (1996). Activation Method to Prepare a Highly Reactive Acylsulfonamide Resin for Solid-Phase Synthesis. Journal of the American Chemical Society, 118(12), 3055–3056. [Link]

  • Scialdone, M. A. (2003). Safety-catch linkers for solid-phase peptide synthesis. In Solid-Phase Synthesis (pp. 117-136). Humana Press. [Link]

  • Zhu, X., & Ganesan, A. (2000). A traceless solid-phase synthesis of secondary amides from primary amines. Journal of Combinatorial Chemistry, 2(3), 266-272. [Link]

  • Boojamra, C. G., Burow, K. M., & Ellman, J. A. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry, 62(5), 1240–1256. [Link]

  • Gordon, D. W., & Steele, J. (1995). Reductive alkylation on a solid phase: a strategy for the preparation of secondary amine libraries. Bioorganic & Medicinal Chemistry Letters, 5(1), 47-50. [Link]

  • Backes, B. J., & Ellman, J. A. (1994). A new robust linker for solid-phase synthesis of C-terminal-modified peptides and peptide mimetics. Journal of the American Chemical Society, 116(25), 11171–11172. [Link]

  • Sikabwe, N., de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • Lamothe, M., Lannuzel, M., & Perez, M. (2002). Solid-phase preparation of hydantoins through a new cyclization/cleavage step. Journal of Combinatorial Chemistry, 4(1), 73-78. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of N-Methyl-4-piperidin-4-YL-benzenesulfonamide

The following guide serves as a specialized Technical Support Center for researchers working with N-Methyl-4-piperidin-4-yl-benzenesulfonamide and structurally related piperidinyl-sulfonamide scaffolds. This guide is des...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with N-Methyl-4-piperidin-4-yl-benzenesulfonamide and structurally related piperidinyl-sulfonamide scaffolds.

This guide is designed to be autonomous, addressing the specific physicochemical challenges of this chemotype—specifically the interplay between the basic piperidine moiety and the lipophilic sulfonamide core.

Compound: N-Methyl-4-piperidin-4-yl-benzenesulfonamide Chemotype: Piperidinyl-Benzenesulfonamide Support Level: Senior Application Scientist

Physicochemical Profile & Solubility Logic

Before attempting formulation, you must understand why this molecule resists solution. This compound is an amphiphilic base .

  • The Basic Handle (Piperidine): The piperidine nitrogen is the primary ionization center (typically pKa ~10.0–11.0).[1] In acidic environments (pH < 8), it accepts a proton to become a cationic piperidinium salt, drastically increasing water solubility.

  • The Lipophilic Core (Benzenesulfonamide): The sulfonamide group contributes to high crystal lattice energy and lipophilicity (LogP ~1.5–2.5). If the sulfonamide nitrogen is methylated (

    
    -methyl), it loses its acidic proton, making the molecule a dedicated base.
    
  • The Failure Point: At neutral or basic pH (pH > 7.5), the piperidine deprotonates to its neutral "free base" form. The molecule loses its charge, and the lipophilic forces dominate, causing immediate precipitation or "oiling out."

Key Takeaway: Solubility is pH-dependent. You cannot dissolve the free base in neutral water/PBS without acidification or cosolvents.

Step-by-Step Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (Organic)

Use Case: In vitro assays, HTS screening, chemical synthesis.

ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Dimethyl Sulfoxide)Disrupts strong crystal lattice interactions; miscible with water.
Concentration 10 mM – 50 mM Standard range for stock; avoids supersaturation issues upon storage.
Storage -20°C (Desiccated) Prevents hygroscopic water absorption which can crash out the compound.
Add-on 1% Formic Acid (Optional)If the compound is the free base, adding 1 eq. of acid to the DMSO stock ensures protonation upon dilution.

Workflow:

  • Weigh the solid N-Methyl-4-piperidin-4-yl-benzenesulfonamide.

  • Add 100% DMSO to achieve 50 mM.

  • Vortex vigorously for 60 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Visual Check: Solution must be crystal clear. Any turbidity indicates incomplete dissolution.

Protocol B: Aqueous Formulation for Animal Studies (IV/IP/PO)

Use Case: In vivo PK/PD studies where DMSO must be minimized (<5%).

The "Golden Rule" of Piperidines: Do not dissolve directly in PBS. The high chloride ion concentration and neutral pH (7.4) will force precipitation. Use a Buffered Acidic Vehicle .

Recommended Vehicle: 5% DMSO + 20% Captisol® (SBE-β-CD) in 50 mM Acetate Buffer (pH 4.5).

Step-by-Step Procedure:

  • Dissolve: Dissolve compound in 100% DMSO (5% of final volume).

  • Acidify: Add 0.1 M Acetic Acid or 50 mM Acetate Buffer pH 4.0 (slowly, with stirring).

  • Complex: Add 20% w/v Captisol® (Sulfobutyl ether beta-cyclodextrin) or HP-β-CD.

    • Why? Cyclodextrins encapsulate the lipophilic benzene ring while the acidic pH keeps the piperidine charged.

  • Adjust: Check pH. If pH > 5.5, adjust back to 4.0–4.5 using 1N HCl.

  • Filter: Sterile filter (0.22 µm PVDF). Note: Nylon filters may bind sulfonamides; use PVDF or PES.

Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into cell culture media?

Diagnosis: "pH Shock." Cell culture media (DMEM/RPMI) is buffered to pH 7.4. When you add your DMSO stock, the local pH jumps above the pKa of the piperidine (~10). The molecule deprotonates to its insoluble free base form. Solution:

  • Pre-dilution: Dilute the DMSO stock 1:10 into 0.1 N HCl or Water first, then add to media. This keeps the molecule charged longer during dispersion.

  • Concentration Limit: You may be exceeding the thermodynamic solubility limit of the free base (often < 10 µM). Lower your final assay concentration.

Q2: I bought the "HCl Salt" version, but it still won't dissolve in water. Why?

Diagnosis: "Common Ion Effect" or "Salting Out." Even the salt form can struggle if the water contains other ions (like in saline or hard water) or if the crystal lattice is extremely stable. Solution:

  • Heat & Sonicate: The crystal lattice energy of sulfonamides is high. Heat to 50°C and sonicate for 10 minutes to break the lattice.

  • Cosolvent Spike: Add 5-10% Ethanol or PEG400 to the water to lower the dielectric constant and assist wetting.

Q3: Can I use Tween-80 instead of Cyclodextrins?

Answer: Yes, but with caution. Surfactants like Tween-80 (Polysorbate 80) work by forming micelles.

  • Pros: Cheap, effective for lipophilic cores.

  • Cons: High toxicity in some cellular assays (membrane disruption) and can cause histamine release in dogs (in vivo).

  • Recommendation: Use Cyclodextrins (HP-β-CD) for higher safety margins. If you must use Tween, keep it < 5%.

Q4: My compound is "oiling out" as a sticky goo at the bottom of the vial.

Diagnosis: You have created a supersaturated solution of the free base. The compound has phase-separated into a liquid-liquid emulsion rather than crystallizing. Solution:

  • This is a dead end for that specific vial. You cannot easily redissolve the "goo."

  • Restart: Use a solvent system with a higher percentage of organic cosolvent (e.g., 30% PEG400) or lower the pH significantly (pH 3-4) to force ionization.

Solubility Decision Logic (Visualization)

The following diagram illustrates the critical decision pathways for solubilizing piperidinyl-sulfonamides based on the intended application.

SolubilityWorkflow Start Start: N-Methyl-4-piperidin-4-yl-benzenesulfonamide CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Hydrophobic) CheckForm->FreeBase SaltForm Salt (HCl/TFA) (Hydrophilic) CheckForm->SaltForm Action_Acidify Action: Dissolve in 100% DMSO then add 1 eq. HCl FreeBase->Action_Acidify Needs Protonation Action_Direct Action: Dissolve in Water or Low pH Buffer SaltForm->Action_Direct Already Charged App_Check Application Check Action_Acidify->App_Check Action_Direct->App_Check InVitro In Vitro (Cells/Enzymes) App_Check->InVitro InVivo In Vivo (Animal) App_Check->InVivo Precip_Check Does it Precipitate in Media? InVitro->Precip_Check Form_IV IV/IP Formulation: 5% DMSO + 20% Captisol in Acetate Buffer pH 4.5 InVivo->Form_IV Maximize Solubility Sol_A Solution A: Keep Final Conc < 10 µM Keep DMSO < 0.5% Precip_Check->Sol_A No Sol_B Solution B (Precipitates): Use 20% HP-β-CD or Pre-dilute in Acid Precip_Check->Sol_B Yes

Caption: Logical workflow for solubilizing piperidinyl-benzenesulfonamides, prioritizing pH adjustment and cyclodextrin complexation for biological stability.

Summary of Solubility Data

Solvent SystemEstimated Solubility (mg/mL)StabilityNotes
Water (Neutral pH 7) < 0.01 mg/mLPoorFree base precipitates immediately.
0.1 N HCl (pH 1.0) > 10 mg/mLHighForms soluble Piperidinium chloride salt.
DMSO (100%) > 50 mg/mLHighExcellent stock solvent. Hygroscopic.
Ethanol (100%) ~ 5–10 mg/mLModerateGood for intermediate dilutions.
PBS (pH 7.4) < 0.05 mg/mLPoor"Salting out" effect likely.
20% HP-β-CD (pH 4.5) > 5 mg/mLHighBest for in vivo use; prevents precipitation.

References

  • BenchChem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved from 1

  • PubChem. 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (Compound Summary). National Library of Medicine.[2] Retrieved from 3

  • ResearchGate. Synthesis, Spectral Characterization and Structure-Activity Relationship Studies on Some Sulfonamides Bearing Piperidine Nucleus. Retrieved from 4[5][6][7]

  • National Institutes of Health (NIH). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Retrieved from 8

Sources

Optimization

Purification methods for polar sulfonamide intermediates

Technical Support Center: Purification of Polar Sulfonamide Intermediates Status: Operational Ticket ID: PUR-SULFA-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Crystallization...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Sulfonamide Intermediates

Status: Operational Ticket ID: PUR-SULFA-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Crystallization, and Chromatography of Polar Sulfonamides

Executive Summary

Sulfonamides (


) present a unique purification paradox: they are robust enough to withstand harsh reaction conditions but polar enough to "oil out" during crystallization or "tail" severely during chromatography. This guide moves beyond standard protocols, utilizing the specific physicochemical properties of the sulfonamide moiety—specifically its acidity (pKa ~10 for primary sulfonamides) and hydrogen-bonding capability—to design self-validating purification workflows.

Module 1: The "Switchable" Workup (Acid-Base Extraction)

Best For: Primary (


) and Secondary (

) sulfonamides. Not For: Tertiary sulfonamides (no acidic proton).

Unlike standard organic extractions where the product stays in the organic layer, sulfonamides can be reversibly ionized. This method uses the molecule's own acidity to separate it from non-acidic impurities (unreacted amines, neutral byproducts).

The Protocol
  • Dissolution (Ionization): Dissolve the crude reaction mixture in 1M NaOH (aq) .

    • Mechanism:[1][2][3] The base deprotonates the sulfonamide nitrogen (

      
      ), making it water-soluble.
      
    • Checkpoint: If the solid does not dissolve, check if it is a tertiary sulfonamide or if the pH is < 12.

  • Filtration (Purification 1): Filter the aqueous solution.

    • Result: Insoluble impurities (bis-sulfonamides, neutral starting materials) are trapped on the filter. The product is in the filtrate.[4]

  • Washing: Wash the aqueous filtrate with a non-polar solvent (e.g., Ethyl Acetate or DCM).

    • Result: Removes organic-soluble, non-acidic impurities. Discard the organic layer.

  • Precipitation (Regeneration): Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~2–3.

    • Result: The sulfonamide is reprotonated, becomes insoluble in water, and precipitates as a pure solid.

Visual Workflow: Acid-Base Logic

AcidBaseWorkup node_start Crude Mixture (Solid/Oil) node_base Add 1M NaOH (pH > 12) node_start->node_base node_filter Filter Suspension node_base->node_filter node_solid Solid Residue: Neutral Impurities (Discard) node_filter->node_solid Insolubles node_filtrate Aqueous Filtrate: Product as Salt node_filter->node_filtrate Solubles node_wash Wash with EtOAc node_filtrate->node_wash node_acid Add 1M HCl (to pH 2-3) node_wash->node_acid Aqueous Layer node_pure Precipitate: Pure Sulfonamide node_acid->node_pure Precipitation

Caption: Logic flow for exploiting sulfonamide acidity (pKa ~10) to separate neutral organic impurities.

Module 2: Crystallization Troubleshooting

Issue: "My product oils out instead of crystallizing." Root Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the polarity gap between product and solvent is too wide [1].

The "Intermediate Polarity" Solution

Sulfonamides possess a "Janus" character: a non-polar aromatic ring and a polar sulfonyl group. Single solvents often fail.

Solvent SystemCompositionBest Application
Ethanol/Water 95:5 or 90:10Standard for sulfanilamide derivatives. Water solvates the polar head; EtOH solvates the ring [2].[5]
IPA/Water 70:30Ideal for "oiling out" issues. The higher boiling point of IPA allows better thermal control.
Acetone/Water VariableGood for highly polar intermediates, but risk of rapid evaporation.

Protocol for Oiled-Out Products:

  • Re-heat the mixture until the oil dissolves (add minimal extra solvent if needed).

  • Crucial Step: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Rapid cooling traps impurities and induces oiling.

  • Seeding: If oil droplets appear, add a seed crystal immediately and scratch the glass surface to provide nucleation sites.

Module 3: Chromatography (Flash & HPLC)

Issue: "Severe tailing on silica gel." Root Cause: The acidic sulfonamide proton (


) hydrogen bonds strongly with acidic silanol groups on the silica surface.
Method A: Normal Phase Modifiers

Do not run pure EtOAc/Hexane. You must deactivate the silica surface.

  • The Fix: Add 0.1% to 1% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase.

  • Recommended Mobile Phase: DCM : MeOH : NH4OH (90 : 10 : 1).

    • Note: Methanol is polar enough to elute sulfonamides, and the ammonia competes for silanol sites, sharpening the peak [5].

Method B: Reverse Phase (C18)

If the compound is too polar for silica (Rf < 0.1 in 10% MeOH/DCM), switch to C18.

  • pH Control is Critical:

    • Acidic Phase (0.1% Formic Acid): Keeps sulfonamide protonated (Neutral). Increases retention.[4] Good for separating from very polar impurities.

    • Basic Phase (0.1% Ammonium Bicarbonate): Ionizes sulfonamide (Negative charge). Reduces retention.[3] Good for "washing" the product off the column quickly if it sticks [3].

Visual Workflow: Chromatography Decision Tree

ChromatographyLogic node_start Crude Sulfonamide node_solubility Soluble in DCM? node_start->node_solubility node_np Normal Phase (Silica) node_solubility->node_np Yes node_rp Reverse Phase (C18) node_solubility->node_rp No (Polar) node_tail Tailing Observed? node_np->node_tail node_mod Add 1% TEA or Switch to DCM:MeOH:NH4OH node_tail->node_mod Yes node_ph Adjust pH node_rp->node_ph node_acid Acidic (Formic): Max Retention node_ph->node_acid node_base Basic (NH4HCO3): Fast Elution node_ph->node_base

Caption: Decision matrix for selecting mobile phases and modifiers based on solubility and peak shape.

Module 4: Chemical Scavenging (The Polishing Step)

Issue: "I have excess amine starting material that co-elutes with my product." Solution: Use a Strong Cation Exchange (SCX) resin.[6]

Protocol:

  • Dissolve the crude mixture in MeOH or DCM.

  • Add SCX resin (approx. 3 equivalents relative to excess amine).

  • Stir for 30–60 minutes.

    • Mechanism:[1][2][3] The basic amine binds to the sulfonic acid groups on the resin. The sulfonamide (being acidic/neutral) does not bind.

  • Filter the resin.[4][7] The filtrate contains the pure sulfonamide.

  • Verification: Run TLC of the filtrate; the amine spot should be gone [3].

FAQ: Troubleshooting Specifics

Q: My sulfonamide is turning pink/purple on the shelf. Is it decomposing? A: Likely yes, but superficially. Anilines (precursors) and some sulfonamides are light-sensitive and prone to oxidation.

  • Fix: Recrystallize with a pinch of activated charcoal to remove colored oxidative impurities, then store in amber vials under inert gas.

Q: Can I use water as a co-solvent in Flash Chromatography? A: Only if using Reverse Phase (C18). On Normal Phase (Silica), water will deactivate the silica permanently and ruin the separation. If you need high polarity on silica, use Methanol, but do not exceed 20% MeOH in DCM to avoid dissolving the silica matrix.

Q: I am synthesizing a sulfonylurea. Does the acid-base workup apply? A: Yes, but be careful. Sulfonylureas (


) are significantly more acidic (pKa ~5–6) than simple sulfonamides. You can extract them with weaker bases (like bicarbonate) to separate them from sulfonamide byproducts (pKa ~10), which require stronger bases to ionize [4].

References

  • BenchChem. (2025).[8] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from 8

  • Chemistry LibreTexts. (2020). Purification of Sulfanilamide by Crystallization.[4][5][8] Retrieved from 5

  • Biotage. (2023).[6] How should I purify a complex, polar, amide reaction mixture? Retrieved from 6

  • ChemRxiv. (2021). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Retrieved from 9

  • Santai Technologies. (2021). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography.[10] Retrieved from 10

Sources

Troubleshooting

Technical Support Center: N-Methylation of Benzenesulfonamides

Current Status: Online 🟢 Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket Queue: Open

Welcome to the Reaction Optimization Hub

You are likely here because the N-methylation of benzenesulfonamides is deceptively simple. On paper, the acidity of the sulfonamide N-H (


) suggests easy deprotonation. In practice, researchers frequently encounter low nucleophilicity , solubility issues , or uncontrollable bis-alkylation  (when starting with primary sulfonamides).

This guide is structured as a Tier 3 Technical Support interaction. We will address the root causes of failure and provide self-validating protocols.

Quick Diagnostic: Method Selector

Before proceeding, identify your substrate and constraints to select the correct workflow.

MethodSelector Start START: Select Substrate Primary Primary Sulfonamide (R-SO2-NH2) Start->Primary Secondary Secondary Sulfonamide (R-SO2-NHR') Start->Secondary Constraint1 Requirement: Mono-Methylation Only? Primary->Constraint1 Constraint2 Constraint: Avoid Toxic Methyl Halides? Secondary->Constraint2 Constraint1->Constraint2 No (Bis-Me okay) MethodB Method B: Mitsunobu Reaction (High Selectivity) Constraint1->MethodB Yes (Critical) MethodA Method A: Cs2CO3 + MeI (Standard) Constraint2->MethodA No (Standard) MethodC Method C: Dimethyl Carbonate (DMC) (Green/Scale-up) Constraint2->MethodC Yes (Green)

Figure 1: Decision matrix for selecting the optimal methylation protocol based on substrate type and selectivity requirements.

Ticket #1024: "My yield is stuck at 40% using K2CO3/MeI."

User Report: "I am trying to methylate a secondary benzenesulfonamide using Potassium Carbonate (


) and Methyl Iodide (MeI) in Acetone. The reaction is sluggish and incomplete."
Root Cause Analysis

The issue is likely the Lattice Energy vs. Solvation mismatch. While


 is basic enough to deprotonate a sulfonamide (

), it is poorly soluble in organic solvents like acetone. The reaction relies on surface-area contact (heterogeneous), which is slow. Furthermore, the potassium cation (

) forms a tight ion pair with the sulfonamide anion, reducing its nucleophilicity.
The Solution: The "Cesium Effect"

Switch to Cesium Carbonate (


)  in DMF or Acetonitrile.
  • Mechanism: The large ionic radius of Cesium (

    
    ) creates a "loose" ion pair with the sulfonamide anion. This results in a "naked anion" that is significantly more nucleophilic than the potassium-bound equivalent [1].
    
  • Solubility:

    
     has superior solubility in polar aprotic solvents compared to 
    
    
    
    .
Protocol A: Cesium-Promoted Methylation

Best for: Secondary sulfonamides or non-selective primary sulfonamides.

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 1.5 - 2.0 equiv
    
  • MeI: 1.2 equiv (Caution: Neurotoxin)

  • Solvent: DMF (Anhydrous) [0.1 M concentration]

Step-by-Step:

  • Dissolution: Dissolve the sulfonamide in anhydrous DMF under

    
     atmosphere.
    
  • Activation: Add

    
     in one portion. Stir at RT for 30 minutes. Note: The solution may turn slightly yellow as the anion forms.
    
  • Alkylation: Add MeI dropwise via syringe.

  • Monitoring: Stir at RT. TLC should show conversion within 2–4 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .
    

Ticket #1025: "I can't stop the reaction at Mono-methylation."

User Report: "I started with a primary benzenesulfonamide (


) wanting to make 

. I keep getting significant amounts of the dimethylated byproduct (

)."
Root Cause Analysis

This is a classic kinetic issue. The acidity of the mono-methylated product (


) is similar to the starting material. In the presence of excess base and methylating agent, the mono-methylated product competes for the electrophile.
The Solution: Mitsunobu Reaction

The Mitsunobu reaction is highly selective for mono-alkylation because it activates an alcohol (Methanol) to react with the acidic proton. Steric hindrance prevents the bulky Triphenylphosphine (


) / DEAD complex from reacting efficiently with the secondary sulfonamide product, naturally stopping the reaction at the mono-stage [2].
Protocol B: Selective Mono-Methylation (Mitsunobu)

Best for: Primary sulfonamides requiring strict mono-selectivity.

Reagents:

  • Substrate: 1.0 equiv

  • Methanol (MeOH): 1.2 - 1.5 equiv (Acts as the electrophile source)

  • Triphenylphosphine (

    
    ): 1.5 equiv[1]
    
  • DIAD or DEAD: 1.5 equiv[2]

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Pre-mix: Dissolve Sulfonamide,

    
    , and MeOH in anhydrous THF. Cool to 
    
    
    
    .
  • Addition: Add DIAD dropwise over 10–15 minutes. Note: The solution will turn orange/yellow and then fade.

  • Temperature: Allow to warm to RT and stir overnight.

  • Troubleshooting: If no reaction occurs, verify the order of addition. Some sulfonamides require pre-formation of the Betaine (

    
     + DIAD) before adding the substrate/alcohol.
    

Ticket #1026: "We need a Green Chemistry alternative for scale-up."

User Report: "MeI is too toxic for our pilot plant, and we want to avoid the atom-poor Mitsunobu reagents. Are there green alternatives?"

The Solution: Dimethyl Carbonate (DMC)

DMC is a non-toxic, biodegradable reagent that acts as a methylating agent at elevated temperatures (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[3][4] At lower temperatures, it acts as a carbonylating agent (adding 

), so temperature control is vital [3].
Protocol C: Green Methylation with DMC

Best for: Large scale, green chemistry requirements.

Reagents:

  • Substrate: 1.0 equiv

  • DMC: 10–20 equiv (Acts as solvent and reagent)

  • Base: DBU (1.0 equiv) or

    
     (catalytic if using autoclave)
    

Step-by-Step:

  • Setup: Place Sulfonamide and Base (DBU) into a pressure tube or autoclave vessel.

  • Solvent: Add DMC.

  • Reaction: Heat to reflux (

    
    )  or 
    
    
    
    in a sealed vessel (autoclave recommended for faster kinetics).
  • Mechanism: At this temperature, DMC undergoes

    
     cleavage, transferring the methyl group and releasing 
    
    
    
    and MeOH.
  • Workup: Evaporate excess DMC (it is volatile). The residue is often pure enough or requires a simple wash.

Summary Data Table

FeatureMethod A:

/MeI
Method B: MitsunobuMethod C: DMC (Green)
Primary Reagent Methyl Iodide (Toxic)Methanol / DIAD /

Dimethyl Carbonate
Selectivity Moderate (Risk of Bis-Me)High (Mono-selective) High (Temp dependent)
Reaction Time 2–4 Hours12–24 Hours12–24 Hours
Atom Economy ModeratePoor (High MW waste)Excellent
Key Constraint Moisture SensitiveSensitive to StericsRequires Heat (

)

Visualizing the Cesium Effect

The following diagram illustrates why Cesium is superior to Potassium for this specific transformation.

CesiumEffect cluster_K Potassium Carbonate (Inefficient) cluster_Cs Cesium Carbonate (Efficient) K_Node K+ ... [N-SO2-R]- Desc_K Tight Ion Pair Solvent Cage hinders attack K_Node->Desc_K Cs_Node Cs+         [N-SO2-R]- Desc_Cs 'Naked Anion' High Solubility in DMF Rapid Nucleophilic Attack Cs_Node->Desc_Cs

Figure 2: Mechanistic comparison of ion-pairing. The "Naked Anion" generated by Cesium allows for faster reaction rates and lower temperatures.

References

  • Salvatore, R. N., et al. (2002).[5] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[5] Journal of Organic Chemistry. [Link]

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. [Link]

  • Tundo, P., & Selva, M. (2002).[6][7] "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research. [Link]

Sources

Optimization

Technical Support Center: Stability and Optimization of Piperidine Sulfonamide Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-sulfonylation of piperidine rings. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring robust and reproducible outcomes in your synthesis workflows. The piperidine sulfonamide motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to form key interactions with biological targets.[1][2] Mastering its synthesis is therefore a critical skill.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not only solutions but also the underlying chemical reasoning.

Q1: My reaction yield is very low or has failed completely. What are the primary causes?

This is the most common issue, typically stemming from one of four factors: reagent quality, steric hindrance, inappropriate reaction conditions, or side reactions.

Probable Cause 1: Reagent Reactivity & Stability The sulfonyl chloride is the most sensitive component. It can degrade through hydrolysis if exposed to moisture, rendering it unreactive.

  • Solution:

    • Verify Reagent Quality: Use a freshly opened bottle of sulfonyl chloride or purify older reagents.

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a major cause of yield loss.[3]

Probable Cause 2: Steric Hindrance If either the piperidine ring (e.g., with substituents at the 2- and 6-positions) or the sulfonyl chloride (e.g., with ortho-substituents) is sterically bulky, the nucleophilic attack of the piperidine nitrogen on the sulfur atom is slowed dramatically.[4]

  • Solution:

    • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C in DCM or up to 80 °C in a higher boiling solvent like 1,2-dichloroethane) can provide the necessary activation energy to overcome the steric barrier.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS over a 24-48 hour period.

    • Use a Stronger, Non-Nucleophilic Base: A more potent base can facilitate the final deprotonation step, driving the reaction forward. See the Base Selection table below for recommendations.

Probable Cause 3: Incorrect Choice of Base The base is critical. Its role is to scavenge the HCl generated during the reaction. However, a poor choice can lead to low yields or side products.

  • Solution:

    • Avoid Nucleophilic Bases: Tertiary amines like pyridine, and to a lesser extent triethylamine (TEA), are nucleophilic and can compete with the piperidine to react with the sulfonyl chloride, consuming your reagent and complicating purification.

    • Switch to a Hindered Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA, Hünig's base) or 2,6-lutidine. Their bulk prevents them from attacking the sulfonyl chloride, allowing them to function solely as proton scavengers.[5]

dot

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagents Check Reagent Quality (Anhydrous Conditions?) Start->CheckReagents CheckSterics Assess Steric Hindrance (Bulky Substrates?) Start->CheckSterics CheckBase Evaluate Base Choice (Nucleophilic?) Start->CheckBase CheckSolvent Verify Solvent (Aprotic?) Start->CheckSolvent Sol_Reagents Use Fresh/Pure Reagents Work Under Inert Gas CheckReagents->Sol_Reagents Degradation Suspected Sol_Sterics Increase Temperature Use Stronger Base Extend Reaction Time CheckSterics->Sol_Sterics Yes Sol_Base Switch to Non-Nucleophilic Base (e.g., DIPEA, 2,6-Lutidine) CheckBase->Sol_Base Yes Sol_Solvent Use Anhydrous Aprotic Solvent (DCM, THF, DMF) CheckSolvent->Sol_Solvent No

Caption: Troubleshooting workflow for low sulfonamide coupling yields.

Q2: I've isolated my product, but it's contaminated with significant impurities. What side reactions are occurring?

Side reactions typically arise from the reactivity of the sulfonyl chloride with other nucleophiles present in the reaction mixture.

Side Product 1: Diaryl Sulfone This is more common during the synthesis of the sulfonyl chloride itself via chlorosulfonation but can occur if there are aromatic residues and harsh conditions.[3] To minimize this, ensure you are using a purified sulfonyl chloride starting material.

Side Product 2: Reaction at Other Functional Groups If your piperidine substrate contains other nucleophilic functional groups (e.g., a hydroxyl, a primary/secondary amine, or even a thiol), the sulfonyl chloride will react with them, often preferentially.

  • Solution: Employ Orthogonal Protecting Groups

    • Protect other functional groups before the sulfonylation step. The choice of protecting group should be "orthogonal"—meaning it can be removed without cleaving your newly formed sulfonamide bond.[6]

    • Amines: Protect as a carbamate (e.g., Boc, Cbz). A Boc group is stable to the sulfonylation conditions and is easily removed with acid (like TFA), which typically leaves the sulfonamide intact.[2]

    • Alcohols: Protect as silyl ethers (e.g., TBS, TIPS) or benzyl ethers (Bn).

    • Carboxylic Acids: Protect as esters (e.g., methyl, ethyl, or t-butyl).

Table 1: Recommended Bases for Piperidine Sulfonylation

BasepKa of Conjugate AcidNucleophilicityRecommended Use Case
Pyridine 5.2HighNot Recommended. Competes with piperidine.
Triethylamine (TEA) 10.7ModerateStandard for unhindered, reactive substrates.
DIPEA (Hünig's Base) 10.7Very LowExcellent. For sterically hindered substrates or when side reactions with the base are a concern.[5]
2,6-Lutidine 6.7Very LowExcellent choice, less basic than DIPEA but very non-nucleophilic.
Proton Sponge 12.1Very LowHighly effective but expensive; for very challenging or acid-sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: Is the piperidine ring stable under these conditions? Is there a risk of ring-opening?

A: The piperidine ring is exceptionally stable under standard sulfonamide coupling conditions. The saturated C-N and C-C bonds of the piperidine scaffold are robust and do not cleave under the mild basic conditions and temperatures (0 °C to moderate heating) used for this reaction.

Reports of piperidine ring cleavage require highly specialized and forcing conditions that are not relevant to standard sulfonylation, such as:

  • Photooxidation or Electro-oxidation: These methods use light or electric current to generate radical intermediates that can lead to C-N bond cleavage.[7][8]

  • Strong Bases with Specific Substrates: Certain N-substituted piperidines can undergo ring-opening with strong bases, but this is not a general reaction pathway.[7]

Q2: How do I remove the sulfonyl group from the piperidine nitrogen after the reaction if needed?

A: The stability of the sulfonamide bond is one of its key features, making it an excellent protecting group and a stable pharmacophore.[9] However, this also makes its removal challenging. It is generally considered a permanent installation. Cleavage requires harsh reductive methods that are often not compatible with other functional groups. Methods include:

  • Reductive cleavage using dissolving metals (Na/NH₃).

  • Reagents like samarium(II) iodide (SmI₂).[10]

  • Reductive cleavage platforms developed for late-stage functionalization.[11][12]

Given the difficulty of removal, you should consider the sulfonyl group a permanent part of your final structure unless you plan for a specific, and often low-yielding, deprotection step.

Q3: What is the general mechanism for the N-sulfonylation of piperidine?

A: The reaction proceeds via a classical nucleophilic addition-elimination mechanism.

dot

Sulfonylation_Mechanism Piperidine Piperidine (Nucleophile) SulfonylChloride R-SO₂Cl (Electrophile) Piperidine->SulfonylChloride 1. Nucleophilic Attack Intermediate Tetrahedral Intermediate Base Base: Sulfonamide N-Sulfonylpiperidine Base->Sulfonamide 3. Deprotonation Intermediate->Sulfonamide 2. Elimination of Cl⁻ Salt [Base-H]⁺Cl⁻

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of N-Methyl-4-piperidin-4-yl-benzenesulfonamide

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) is a cornerstone of robust and reproducible resear...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of N-Methyl-4-piperidin-4-yl-benzenesulfonamide, a key intermediate in many synthetic pathways. While ¹H NMR spectroscopy serves as the primary tool for structural confirmation, a multi-faceted approach incorporating orthogonal techniques such as ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is essential for a comprehensive understanding of the molecule's identity and purity profile.

The Central Role of ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed structural information about a molecule in solution.[1][2] The ¹H NMR spectrum of N-Methyl-4-piperidin-4-yl-benzenesulfonamide offers a unique fingerprint, with each proton in the molecule resonating at a characteristic frequency.

Predicted ¹H NMR Spectrum Analysis

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be constructed based on the well-established chemical shifts and coupling constants of its constituent moieties: the N-methyl group, the 4-substituted piperidine ring, and the para-substituted benzenesulfonamide ring.

Expected Chemical Shifts and Multiplicities:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-Ar (ortho to SO₂)7.7 - 7.9Doublet (d)8.0 - 9.0Deshielded by the electron-withdrawing sulfonyl group.
H-Ar (meta to SO₂)7.3 - 7.5Doublet (d)8.0 - 9.0Less deshielded than the ortho protons.
NH (Sulfonamide)5.0 - 6.0Broad Singlet (br s)N/AChemical shift is solvent and concentration-dependent; may exchange with D₂O.
H-4 (Piperidine CH)2.9 - 3.2Multiplet (m)-deshielded by the attachment to the benzenesulfonamide ring.
H-2, H-6 (Piperidine CH₂, axial)2.6 - 2.8Multiplet (m)-Protons axial to the piperidine ring.
H-2, H-6 (Piperidine CH₂, equatorial)3.0 - 3.2Multiplet (m)-Protons equatorial to the piperidine ring.
H-3, H-5 (Piperidine CH₂, axial)1.6 - 1.8Multiplet (m)-Protons axial to the piperidine ring.
H-3, H-5 (Piperidine CH₂, equatorial)1.9 - 2.1Multiplet (m)-Protons equatorial to the piperidine ring.
N-CH₃2.4 - 2.6Singlet (s)N/ATypical range for an N-methyl group on a saturated heterocycle.

Orthogonal Analytical Techniques: A Comparative Overview

While ¹H NMR provides the structural backbone, a comprehensive analysis relies on a suite of techniques that offer complementary information.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Although less sensitive than ¹H NMR, it is an invaluable tool for confirming the number of unique carbon environments and the presence of key functional groups.

Expected ¹³C NMR Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-Ar (ipso to SO₂)140 - 145
C-Ar (ortho to SO₂)128 - 130
C-Ar (meta to SO₂)118 - 120
C-Ar (para to SO₂)135 - 140
C-4 (Piperidine)45 - 50
C-2, C-6 (Piperidine)50 - 55
C-3, C-5 (Piperidine)30 - 35
N-CH₃40 - 45
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and identifying impurities.[3][4] Electrospray ionization (ESI) is a soft ionization technique that would likely produce a strong protonated molecule [M+H]⁺.

Expected Fragmentation Pathways:

The fragmentation of N-Methyl-4-piperidin-4-yl-benzenesulfonamide in MS/MS experiments would likely involve cleavage of the piperidine ring and the sulfonamide bond.[5][6] Common fragmentation patterns for piperidine derivatives include α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[3] For benzenesulfonamides, a characteristic loss of SO₂ is often observed.[5][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity assessment and quantification.[8][9] A reversed-phase HPLC method would be suitable for N-Methyl-4-piperidin-4-yl-benzenesulfonamide, separating it from starting materials, by-products, and degradation products.

Typical HPLC Method Parameters:

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

This method would be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable impurity profiling.[10]

Experimental Protocols

¹H NMR Sample Preparation and Data Acquisition

A well-defined protocol is essential for acquiring high-quality NMR data.[11][12]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of N-Methyl-4-piperidin-4-yl-benzenesulfonamide and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[13][14]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.[15]

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.[16][17][18]

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[15]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire FID LockShim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

Figure 1: Standard workflow for NMR sample preparation, data acquisition, and processing.

Comparison of Analytical Techniques

Technique_Comparison cluster_nmr NMR Spectroscopy H1_NMR ¹H NMR C13_NMR ¹³C NMR Structural\nElucidation Structural Elucidation H1_NMR->Structural\nElucidation Primary Tool Carbon\nFramework Carbon Framework C13_NMR->Carbon\nFramework MS MS Molecular Weight\n& Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight\n& Fragmentation Confirmatory HPLC HPLC Purity &\nQuantification Purity & Quantification HPLC->Purity &\nQuantification Primary Tool

Figure 2: Comparative roles of different analytical techniques in the characterization of N-Methyl-4-piperidin-4-yl-benzenesulfonamide.

Conclusion

The comprehensive characterization of N-Methyl-4-piperidin-4-yl-benzenesulfonamide necessitates a multi-technique approach. While ¹H NMR spectroscopy remains the cornerstone for definitive structural elucidation, its power is significantly enhanced when used in conjunction with ¹³C NMR, mass spectrometry, and HPLC. This integrated analytical strategy provides a robust and reliable dataset, ensuring the identity, purity, and quality of the compound, which is of paramount importance in research, development, and quality control within the pharmaceutical industry.[19][20][21]

References

  • Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • Patel, P. (2023). Advancements of Pharmaceuticals through Nuclear Magnetic Resonance (NMR) to Ensure Drug Quality. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.). PharmaTech. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Moravek. (2021). Applications of NMR in Pharmaceutical Analysis. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2013). ResearchGate. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. [Link]

  • NMR Data Processing Guide. (n.d.). Scribd. [Link]

  • NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Semantic Scholar. [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics. [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (2014). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Principles of NMR. (n.d.). Process NMR Associates. [Link]

  • NMR Data Processing and Interpretation. (n.d.). Creative Biostructure. [Link]

  • A Rapid HPLC Method For The Determination of Sulphonamides and Trimethoprim in Feed Premixes. (2014). Scribd. [Link]

  • GOOD LAB PRACTICE-NMR. (n.d.). Concordia University. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). Agilent. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • NMR Data Processing. (n.d.). eMagRes. [Link]

  • Sample Preparation. (n.d.). University College London. [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2013). Journal of the American Society for Mass Spectrometry. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent. [Link]

  • High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions. [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry. (2025). NJ Labs. [Link]

  • Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[22]dioxin-6yl)benzenesulfonamide (3f). (n.d.). ResearchGate. [Link]

  • Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). (n.d.). ResearchGate. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine. (n.d.).
  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024). Technology Networks. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Strategies for Piperidine Sulfonamides

Topic: Mass Spectrometry Fragmentation of Piperidine Sulfonamides Content Type: Publish Comparison Guide Executive Summary Piperidine sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation of Piperidine Sulfonamides Content Type: Publish Comparison Guide

Executive Summary

Piperidine sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the core architecture for numerous GPCR ligands, protease inhibitors, and chemotherapeutic agents. For the analytical scientist, characterizing these molecules requires a nuanced understanding of their gas-phase dissociation kinetics.

This guide compares the two dominant fragmentation modalities—Trap-based Collision Induced Dissociation (CID) and Beam-type Higher-energy Collisional Dissociation (HCD) —specifically for the structural elucidation of piperidine sulfonamides. While traditional CID is sufficient for identifying the sulfonyl core, we present experimental evidence that HCD is the superior alternative for full structural confirmation , particularly for retaining diagnostic piperidine ring fragments often lost in trap-based systems.

Mechanistic Foundation: The S-N Bond Liability

To optimize detection, one must first understand the "breaking point." In Electrospray Ionization (ESI+), piperidine sulfonamides protonate preferentially on the piperidine nitrogen (unless strongly electron-withdrawing groups are present), forming


.

Upon activation, the fragmentation is governed by two competing pathways centered on the sulfonamide (


) bond:[1]
  • Pathway A (Sulfonyl Retention): Heterolytic cleavage yields the sulfonyl cation

    
     and a neutral amine.
    
  • Pathway B (Amine Retention): Proton transfer or charge retention on the piperidine nitrogen yields the piperidinium ion

    
    .
    
  • Pathway C (Rearrangement): The hallmark "Sulfur Dioxide Extrusion." The molecule rearranges to eject neutral

    
     (64 Da), forming a stable amine-aryl bond 
    
    
    
    .
Diagram 1: Fragmentation Pathways of N-Sulfonylpiperidines

FragmentationPathway Precursor [M+H]+ Precursor (Protonated Sulfonamide) Transition Transition State (S-N Elongation) Precursor->Transition Activation Rearrange [M+H - SO2]+ (Amine-Aryl Adduct) Precursor->Rearrange SO2 Extrusion (Path C) (Rearrangement) SulfonylCat [Ar-SO2]+ Ion (Sulfonyl Cation) Transition->SulfonylCat Heterolytic Cleavage (Path A) PipCat [Piperidine+H]+ Ion (Diagnostic Amine) Transition->PipCat Charge Retention (Path B) NeutralAmine Neutral Piperidine NeutralSulf Neutral Ar-SO2 SO2 Neutral SO2 (-64 Da)

Figure 1: The three primary dissociation pathways for piperidine sulfonamides in positive ESI-MS/MS.

Comparative Analysis: CID (Trap) vs. HCD (Beam)

The choice of fragmentation technique drastically alters the spectral quality for this chemical class.

Alternative 1: Trap-Based CID (Resonant Excitation)
  • Mechanism: Ions are trapped and excited at their resonant frequency.

  • Performance on Piperidine Sulfonamides:

    • Pros: Excellent for observing the Pathway C rearrangement (

      
       loss). The "slow heating" allows the rearrangement to proceed before the bond simply snaps.
      
    • Cons (The "1/3 Rule"): Ion traps typically have a Low Mass Cutoff (LMCO) at

      
       of the precursor 
      
      
      
      . If your drug has a mass of 450 Da, the detector cuts off ions below
      
      
      Da.
    • Critical Failure: The diagnostic piperidine ring fragment (typically

      
       84  or 86 ) is often invisible  in CID spectra of larger sulfonamides.
      
The Superior Choice: HCD (Beam-Type)
  • Mechanism: Ions are accelerated into a collision cell (multipole) with

    
     gas; all fragments are collected.
    
  • Performance on Piperidine Sulfonamides:

    • No Low Mass Cutoff: HCD allows detection of ions down to

      
       50.
      
    • Richness: It provides the "complete picture": the intact sulfonyl cation (high mass), the

      
       loss (mid mass), AND the piperidine ring fragments (low mass).
      
    • Ring Scission: At higher energies (NCE > 40%), HCD can fragment the piperidine ring itself (Ring Fission), providing stereochemical data on piperidine substituents.

Data Comparison Table
FeatureCID (Trap)HCD (Beam/Q-TOF)Relevance to Piperidine Sulfonamides

Loss (

)
Dominant PresentConfirming sulfonamide class.
Diagnostic Piperidine Ion (

84)
Often Lost (LMCO)High Intensity Confirming the amine headgroup.
Ring Fission Fragments RareCommon (High CE)Localizing substituents on the ring.
Energy Regime Slow Heating (eV)Fast Activation (eV)HCD mimics EI-like structural richness.
Experimental Protocol: Self-Validating Optimization

To ensure reproducible data, follow this "Stepped Energy" protocol. This method validates the structure by sequentially unlocking the pathways described above.

Objective: Maximize intensity of both the Sulfonyl Cation (Path A) and Piperidine Ring (Path B).

Step 1: Source Optimization (ESI)
  • Solvent: 50:50 MeOH:H2O + 0.1% Formic Acid. (Ammonium buffers can suppress the specific protonation required for

    
     loss).
    
  • Flow Rate: 5–10

    
    L/min (Infusion).
    
Step 2: The "Stepped NCE" Workflow (HCD Focus)

Do not use a single Collision Energy (CE). Piperidine sulfonamides require a spread to see all diagnostic ions.

  • Low Energy (15-20 NCE):

    • Target: Observation of

      
       rearrangement.
      
    • Validation: If you see

      
      , you confirm the sulfonamide linkage.
      
  • Medium Energy (30-35 NCE):

    • Target: Cleavage of S-N bond.

    • Validation: Look for

      
       and 
      
      
      
      (e.g.,
      
      
      84, 98, 112 depending on methylations).
  • High Energy (50+ NCE):

    • Target: Ring Fission.

    • Validation: Fragmentation of the piperidine ring itself (e.g., loss of

      
       from the ring).
      
Diagram 2: Method Development Decision Tree

MethodWorkflow Start Start: Precursor [M+H]+ Selection Step1 Apply Low CE (15-20%) Start->Step1 Check1 Observe [M-64]+? Step1->Check1 Step2 Apply Med CE (30-40%) Check1->Step2 No (Go Higher) ResultA Confirmed: Sulfonamide Core Check1->ResultA Yes Check2 Observe Low Mass Piperidine Ions? Step2->Check2 ResultB Confirmed: Piperidine Headgroup Check2->ResultB Yes Fail Retry: Check LMCO settings or Switch to HCD Check2->Fail No (Ion Lost?) ResultA->Step2

Figure 2: Step-wise decision tree for optimizing collision energy to recover all diagnostic ions.

Diagnostic Ion Reference Table

Use this table to interpret your spectra.

Fragment Structure

(Approx)
OriginNotes

141 (Phenyl)SulfonylVaries with aryl substituents (e.g., Tosyl = 155).

Precursor - 64RearrangementMost reliable diagnostic for sulfonamides.

86PiperidineProtonated piperidine intact ring.

84PiperidineTetrahydropyridine cation (Iminium).

77ArylPhenyl ring fragment (High Energy).
References
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Source: PubMed (John Wiley & Sons, Ltd.) URL:[Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Source: Rapid Communications in Mass Spectrometry URL:[Link]]

  • Comparison of HCD- and CID-type fragmentation within their respective detection platforms. Source: Journal of Proteome Research URL:[Link]

Sources

Validation

Comparative Guide: Piperidine vs. Piperazine Benzenesulfonamide Scaffolds in Medicinal Chemistry

Abstract This guide provides a technical, data-driven comparison between piperidine and piperazine moieties when integrated into benzenesulfonamide scaffolds. These two heterocycles are ubiquitous in drug discovery, part...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a technical, data-driven comparison between piperidine and piperazine moieties when integrated into benzenesulfonamide scaffolds. These two heterocycles are ubiquitous in drug discovery, particularly for Carbonic Anhydrase (CA) inhibitors, GPCR ligands, and kinase inhibitors. While structurally similar, their physicochemical divergence—specifically regarding basicity, lipophilicity, and metabolic liability—dictates their suitability for specific therapeutic endpoints. This document analyzes these trade-offs, supported by experimental protocols and mechanistic visualizations.

Part 1: Structural & Physicochemical Analysis

The choice between a piperidine (one nitrogen) and a piperazine (two nitrogens) ring is rarely arbitrary; it is a strategic decision to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties without altering the core pharmacophore significantly.

Physicochemical Divergence

The introduction of the second nitrogen in piperazine drastically alters the electronic landscape of the molecule compared to the piperidine analog.

FeaturePiperidine ScaffoldPiperazine ScaffoldImpact on Drug Design
Structure Cyclic secondary amine (C₅H₁₁N)Cyclic diamine (C₄H₁₀N₂)Piperazine is a classic bioisostere for piperidine to lower LogP.
Basicity (pKa) High (~11.0)Moderate (pKa₁ ~5.3, pKa₂ ~9.7)Piperidine is predominantly protonated at physiological pH; Piperazine exists in equilibrium, aiding solubility.
Lipophilicity (cLogP) HighLow (More Polar)Piperazine improves aqueous solubility; Piperidine enhances membrane permeability.
H-Bonding 1 Acceptor / 1 Donor2 Acceptors / 2 DonorsPiperazine offers an additional vector for H-bonding with target residues.
Conformation Chair (Rigid)Chair (Rigid)Both provide defined spatial orientation, but piperazine's N-substituents can adopt specific axial/equatorial preferences.
hERG Liability High Risk Lower Risk High basicity + lipophilicity (Piperidine) correlates with hERG blockage; Piperazine mitigates this.
The "Basicity-Lipophilicity" Trade-off

The piperidine ring is often associated with phospholipidosis and hERG channel inhibition due to the combination of a cationic center (at pH 7.4) and a lipophilic tail. Replacing the C-4 methylene of piperidine with a nitrogen (forming piperazine) lowers the pKa of the distal nitrogen by ~1-2 units due to the inductive electron-withdrawing effect of the second nitrogen. This reduction in basicity, coupled with increased polarity, is a primary strategy to detune hERG affinity.

Part 2: Pharmacological Performance & Case Studies

Case Study A: Carbonic Anhydrase (CA) Inhibition

Benzenesulfonamides are the primary zinc-binding groups (ZBG) for CA inhibitors. The "tail" attached to the sulfonamide dictates isoform selectivity (e.g., tumor-associated hCA IX vs. cytosolic hCA II).

  • Piperidine Utility : Often used when a hydrophobic linker is required to traverse the enzyme's active site gorge. However, unsubstituted piperidines can lead to broad-spectrum inhibition.

  • Piperazine Utility : The distal nitrogen allows for further functionalization (e.g., urea/amide linkages) to reach the "selective pocket" of hCA IX.

  • Data Insight : In a study of N-substituted benzenesulfonamides, piperazine derivatives showed superior selectivity profiles due to the ability to attach polar "tail" groups that interact with hydrophilic residues specific to hCA IX.

Comparative Potency (Representative Data): | Scaffold Type | Target Isoform (hCA IX)


 (nM) | Off-Target (hCA II) 

(nM) | Selectivity Ratio (II/IX) | | :--- | :--- | :--- | :--- | | Piperidine-Sulfonamide | 8.4 | 12.0 | ~1.4 (Poor Selectivity) | | Piperazine-Sulfonamide | 0.9 | 5.4 | 6.0 (Enhanced Selectivity) | Note: Data adapted from Supuran et al. and related SAR studies on SLC-0111 analogs.
Case Study B: Mitigating hERG Toxicity (The Ziritaxestat Example)

One of the most critical applications of the piperazine scaffold is "scaffold hopping" from piperidine to reduce cardiotoxicity.

  • Mechanism : The hERG potassium channel possesses a hydrophobic pore with aromatic residues (Tyr652, Phe656) that stabilize high-affinity blockers via cation-

    
     and 
    
    
    
    -
    
    
    interactions.
  • Piperidine : The highly basic nitrogen (cationic) + lipophilic ring = Perfect hERG pharmacophore.

  • Piperazine Solution : The electron-withdrawing effect of the second nitrogen lowers the pKa, reducing the fraction of cationic species at physiological pH. Additionally, the increased polarity disrupts the hydrophobic interaction within the hERG pore.

HERG_Mitigation Risk High hERG Risk (Piperidine Scaffold) Feature1 High Lipophilicity (LogP > 3) Risk->Feature1 Feature2 High Basicity (pKa ~11) Risk->Feature2 Interaction Strong Cation-Pi Interaction in Pore Feature1->Interaction Feature2->Interaction Strategy Scaffold Hop: Piperidine -> Piperazine Interaction->Strategy Problem Outcome Reduced hERG Risk (Ziritaxestat Strategy) Strategy->Outcome Mech1 Lower pKa (~9.0) Outcome->Mech1 Mech2 Increased Polarity Outcome->Mech2 caption Figure 1: Strategic scaffold hopping from piperidine to piperazine to mitigate hERG toxicity.

Part 3: Synthetic Accessibility

Both scaffolds are highly accessible, but piperazine offers a distinct advantage: Double Derivatization .

  • Piperidine : Mono-functionalization is standard (at the Nitrogen). C-functionalization requires more complex starting materials.

  • Piperazine : The presence of two nitrogens (

    
     and 
    
    
    
    ) allows for sequential, orthogonal protection and deprotection strategies, enabling the synthesis of asymmetric "linker" molecules.
Synthetic Workflow Visualization

The following diagram illustrates the parallel synthesis of a sulfonamide derivative using both scaffolds.

Synthesis_Workflow SulfonylCl Benzenesulfonyl Chloride (Ar-SO2-Cl) Reaction Nucleophilic Substitution (DCM/Pyridine or K2CO3/DMF) SulfonylCl->Reaction Amine_Pip Piperidine Derivative (Mono-amine) Amine_Pip->Reaction Amine_Pz N-Boc Piperazine (Protected Di-amine) Amine_Pz->Reaction Prod_Pip Piperidine Sulfonamide (Final Product) Reaction->Prod_Pip Direct Route Prod_Pz_Int N-Boc Piperazine Sulfonamide (Intermediate) Reaction->Prod_Pz_Int Deprotection Acidic Deprotection (TFA/DCM) Prod_Pz_Int->Deprotection Prod_Pz_Final Free Piperazine Sulfonamide (Ready for 2nd Derivatization) Deprotection->Prod_Pz_Final Linker Route caption Figure 2: Divergent synthesis pathways. Piperazine requires protection strategies but yields a bifunctional scaffold.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize standard reagents and self-validating checkpoints (TLC/LCMS).

Protocol 4.1: General Synthesis of Piperazine Benzenesulfonamides

Objective : Synthesize N-(4-(piperazin-1-yl)phenyl)benzenesulfonamide derivatives.

Reagents :

  • Benzenesulfonyl chloride derivative (1.0 eq)

  • N-Boc-piperazine or substituted piperazine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology :

  • Preparation : In a round-bottom flask, dissolve 1.1 eq of the piperazine derivative in anhydrous DCM (0.1 M concentration). Add 2.0 eq of TEA. Cool the mixture to 0°C using an ice bath.

  • Addition : Dropwise add 1.0 eq of benzenesulfonyl chloride dissolved in minimal DCM. Causality: Slow addition prevents exotherms and disulfonylation side products.

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Validation (Checkpoint) : Monitor by TLC (Mobile phase: 5% MeOH in DCM). The sulfonyl chloride spot should disappear.

  • Work-up : Dilute with DCM, wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1]

  • Purification : Concentrate in vacuo. Recrystallize from EtOH or purify via flash column chromatography.

Protocol 4.2: Carbonic Anhydrase Stopped-Flow Assay

Objective : Determine the Inhibition Constant (


) of the synthesized sulfonamides.

Principle : Measures the physiological reaction


 via a pH indicator (Phenol Red) absorbance change at 557 nm.

Methodology :

  • Enzyme Prep : Recombinant hCA (I, II, IX) is prepared in HEPES buffer (20 mM, pH 7.5).

  • Substrate : CO₂ saturated water is used as the substrate.

  • Inhibitor Incubation : Incubate the enzyme with the test compound (10 nM – 10 µM) for 15 minutes at RT. Causality: Ensures pre-equilibrium binding of the sulfonamide to the Zinc active site.

  • Measurement : Rapidly mix enzyme-inhibitor solution with CO₂-phenol red solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Data Analysis : Record the initial velocity (

    
    ). Calculate 
    
    
    
    using a non-linear regression (log(inhibitor) vs. response). Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Part 5: Decision Matrix & Conclusion

When selecting between these two scaffolds, use the following logic:

Design Goal Recommended Scaffold Rationale
Maximize Solubility Piperazine Lower LogP and ionizable distal nitrogen improve aqueous solubility.
Maximize Permeability Piperidine Higher lipophilicity facilitates passive diffusion across the BBB or gut wall.
Reduce hERG Risk Piperazine Reduced basicity and lipophilicity lower affinity for the hERG channel pore.
Create a Linker Piperazine Distal nitrogen is a ready handle for attaching other pharmacophores (e.g., PROTACs).
Sigma-1 Targeting Piperidine The piperidine ring is a critical structural determinant for high affinity binding to

receptors.

References

  • BenchChem . A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • Supuran, C. T., et al. (2022). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PMC. Retrieved from

  • Drug Hunter . (2024).[2] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from

  • De Luca, L., et al. (2023).[3] Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Advances. Retrieved from

  • Nocentini, A., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry. Retrieved from

  • ACS Omega . (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Retrieved from

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Validation of Commercial 3',4'-Dihydroxyacetophenone-5-sulfonic acid (CAS 119737-34-7) Samples

For researchers, scientists, and drug development professionals, the assurance of purity in starting materials and active pharmaceutical ingredients (APIs) is not merely a matter of quality control; it is the bedrock of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of purity in starting materials and active pharmaceutical ingredients (APIs) is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth technical comparison of key analytical methodologies for the purity validation of commercial samples of 3',4'-Dihydroxyacetophenone-5-sulfonic acid (CAS 119737-34-7), a sulfonated catechol derivative.

Our approach moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide a causal understanding of why certain techniques are chosen, how they are applied to this specific molecule, and how the data from each method contributes to a comprehensive purity profile. We will explore the orthogonal nature of these techniques, demonstrating how their combined application creates a self-validating system for purity assessment.

The Compound in Focus: 3',4'-Dihydroxyacetophenone-5-sulfonic acid

3',4'-Dihydroxyacetophenone-5-sulfonic acid is a polar, aromatic organic compound. Its structure, featuring a catechol ring, a ketone, and a sulfonic acid group, presents unique analytical challenges and dictates the potential impurity profile. Impurities can arise from the starting materials, by-products of the sulfonation reaction, or degradation over time. Common impurities may include the unreacted starting material (3',4'-dihydroxyacetophenone), isomers with the sulfonic acid group at different positions, and products of oxidation or other side reactions.[1]

A multi-faceted approach to purity validation is therefore not just recommended, but essential. We will now delve into the core analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity profiling.[2][3] Its strength lies in its ability to separate, detect, and quantify the target compound and its potential impurities with high precision and accuracy.

The "Why": Causality in Method Selection

For a polar compound like 3',4'-Dihydroxyacetophenone-5-sulfonic acid, a reversed-phase HPLC (RP-HPLC) method is typically the first choice. The nonpolar stationary phase (commonly C18) provides retention for the aromatic backbone, while a polar mobile phase allows for the elution and separation of the polar analyte and its even more polar impurities. The inclusion of an acidic modifier, such as formic acid or phosphoric acid, in the mobile phase is critical. It serves to suppress the ionization of the sulfonic acid and phenolic hydroxyl groups, leading to better peak shape and more reproducible retention times.

Experimental Protocol: A Self-Validating HPLC Workflow

A robust HPLC method for the analysis of 3',4'-Dihydroxyacetophenone-5-sulfonic acid would be developed and validated according to ICH guidelines.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient from low to high organic phase (acetonitrile) is employed to ensure the elution of any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 280 nm). The use of a PDA detector is highly recommended to assess peak purity and to identify potential co-eluting impurities.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a known amount of the 3',4'-Dihydroxyacetophenone-5-sulfonic acid sample and dissolve it in the mobile phase A to a final concentration of approximately 1 mg/mL.

Data Analysis:

  • The purity of the sample is typically determined by area percent normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Sources

Validation

Structural Characterization of 4-(Piperidin-4-yl)benzenesulfonamide Analogs

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Scaffold Advantage The 4-(piperidin-4-yl)benzenesulfonamide scaffold represents...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Scaffold Advantage

The 4-(piperidin-4-yl)benzenesulfonamide scaffold represents a privileged structural motif in medicinal chemistry, bridging two distinct pharmacological worlds: the enzyme-inhibitory potential of primary sulfonamides (specifically against Carbonic Anhydrases, CAs) and the receptor-modulating capability of the 4-phenylpiperidine core (prominent in GPCR ligands like opioids and dopamine antagonists).

Unlike its N-linked counterpart (4-(piperidin-1-yl)...), the C-linked 4-(piperidin-4-yl) scaffold offers a unique linear geometry that extends the molecule's reach within active sites. This guide provides a rigorous structural analysis, synthetic pathways, and comparative performance data for this class of analogs, focusing on their utility as isoform-selective CA inhibitors and potential anticancer agents.

Structural Logic & Synthesis

The Core Architecture

The molecule consists of a hydrophilic sulfonamide "head" (zinc-binding group) and a semi-rigid piperidine "tail," linked by a phenyl spacer.

  • Head Group (

    
    ):  Acts as a hydrogen bond donor/acceptor and coordinates with metal ions (e.g., 
    
    
    
    in CAs).
  • Linker (Phenyl Ring): Provides rigid spacing (

    
    4-5 Å) between the head and tail.
    
  • Tail Group (Piperidine): The secondary amine at the 4-position allows for extensive diversification (alkylation, acylation, urea formation) to tune lipophilicity and target selectivity.

Synthetic Workflow (Graphviz Visualization)

The synthesis of C-linked analogs typically proceeds via the chlorosulfonation of a protected 4-phenylpiperidine precursor.

SynthesisWorkflow Start 4-Phenylpiperidine Step1 N-Protection (Ac2O or Boc2O) Start->Step1 Intermediate1 N-Protected 4-Phenylpiperidine Step1->Intermediate1 Step2 Chlorosulfonation (ClSO3H, 0°C to RT) Intermediate1->Step2 Electrophilic Aromatic Substitution Intermediate2 Sulfonyl Chloride Intermediate Step2->Intermediate2 Step3 Amination (NH4OH or NH3/MeOH) Intermediate2->Step3 Nucleophilic Attack Step4 Deprotection (TFA or HCl) Step3->Step4 Final 4-(Piperidin-4-yl) benzenesulfonamide Step4->Final

Figure 1: Step-wise synthetic pathway for the C-linked sulfonamide scaffold. The critical step is the chlorosulfonation, which regioselectively occurs at the para-position relative to the piperidine substituent due to steric and electronic directing effects.

Experimental Characterization Protocols

Nuclear Magnetic Resonance (NMR) Profiling

The C-linked scaffold exhibits a distinct signature compared to N-linked isomers.

Protocol:

  • Dissolve 5-10 mg of the compound in DMSO-

    
    .
    
  • Acquire

    
    H NMR (400 MHz or higher).[1]
    
  • Key Diagnostic Signals:

MoietyChemical Shift (

ppm)
MultiplicityIntegrationStructural Insight
Sulfonamide

7.20 – 7.50Broad Singlet2HExchangeable with

. Confirms primary sulfonamide.[2]
Aromatic (Ar-H) 7.40 – 7.80Doublets (AA'BB')4HCharacteristic para-substitution pattern.

Hz.[3]
Piperidine (N-CH) 3.00 – 3.40Multiplet4HShifts downfield upon N-acylation/alkylation.
Piperidine (C-CH) 1.50 – 1.90Multiplet4HRing methylene protons; indicates chair conformation.
Benzylic CH 2.60 – 2.80Multiplet (tt)1HCrucial: Distinguishes C-linked (methine) from N-linked (nitrogen).
Mass Spectrometry (HRMS)
  • Ionization: ESI (Positive Mode).[4]

  • Target Ion:

    
    
    
  • Fragmentation Pattern: Look for loss of

    
     (
    
    
    
    ) or the piperidine fragment.

Comparative Performance Guide

Activity vs. Isoform Selectivity (Carbonic Anhydrase)

The primary application of these analogs is the selective inhibition of tumor-associated Carbonic Anhydrases (CA IX and XII) over cytosolic isoforms (CA I and II) to reduce side effects like metabolic acidosis.

Comparison of 4-(Piperidin-4-yl)benzenesulfonamide Analogs:

Compound ClassModification (Piperidine N)CA II

(nM) (Off-Target)
CA IX

(nM) (Target)
Selectivity Ratio (II/IX)Mechanism Note
Core Scaffold Free Amine (H)15.025.00.6Non-selective; small size fits all active sites.
Urea Analogs

280.04.2 66.7 Tail interaction with hydrophobic pocket confers selectivity.
Sulfonyl Ureas

12.518.00.7High potency but poor selectivity due to flexible tail.
Benzamide

145.012.012.1Moderate selectivity; steric bulk excludes CA II binding.
Reference Acetazolamide 12.0 25.0 0.48 Clinical Standard (Non-selective).

Data aggregated from representative SAR studies (e.g., Supuran et al., J. Med. Chem.). Lower


 indicates higher potency.
Structure-Activity Relationship (SAR) Logic

The "Tail Approach" is the dominant strategy for optimizing this scaffold. The piperidine nitrogen serves as the anchor point for extending the molecule into the "selective pocket" of the enzyme.

SAR_Logic Core 4-(Piperidin-4-yl) benzenesulfonamide Core Mod1 Urea/Thiourea Linkers (> selectivity for CA IX/XII) Core->Mod1 N-Derivatization Mod2 Bulky Hydrophobic Groups (Steric clash with CA II) Mod1->Mod2 Add Aryl/Alkyl Mod3 Water-Solubilizing Tails (Improves bioavailability) Mod1->Mod3 Add PEG/Sugar

Figure 2: SAR optimization strategy. Derivatizing the piperidine nitrogen allows the inhibitor to reach distinct hydrophobic pockets present in CA IX but absent in CA II.

Detailed Experimental Protocol: Synthesis of N-Urea Derivative

A self-validating protocol for generating high-selectivity analogs.

Objective: Synthesize 4-(1-(phenylcarbamoyl)piperidin-4-yl)benzenesulfonamide.

  • Preparation :

    • Charge a round-bottom flask with 4-(piperidin-4-yl)benzenesulfonamide (1.0 eq) and dry Acetonitrile (0.1 M concentration).

    • Add Triethylamine (1.2 eq) to scavenge protons.

  • Coupling :

    • Add Phenyl Isocyanate (1.1 eq) dropwise at

      
       under inert atmosphere (
      
      
      
      ).
    • Validation Check: Solution should remain clear or turn slightly cloudy; rapid precipitation indicates impurity or moisture.

  • Reaction :

    • Stir at Room Temperature (RT) for 4–6 hours.

    • Monitor: TLC (DCM:MeOH 9:1). The starting amine spot (baseline/low

      
      ) should disappear.
      
  • Workup :

    • Evaporate solvent in vacuo.[5]

    • Resuspend residue in water; the product typically precipitates as a white solid.

    • Filter and wash with water (

      
      ) and cold diethyl ether (
      
      
      
      ).
  • Purification :

    • Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: >85%.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Activation of Carbonic Anhydrases by 4-(Piperidin-4-yl)benzenesulfonamide Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1043-1050. Link

  • Thakur, A., et al. (2021).[1] Sulfonamides Incorporating Piperazine/Piperidine Tails as Potent Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 973-980. Link

  • Orjales, A., et al. (2003). Synthesis and Evaluation of 4-Phenylpiperidines as D2 Receptor Ligands. Journal of Medicinal Chemistry, 46(25), 5512-5532. Link

  • PubChem Compound Summary . (2025). Piperidin-4-yl 4-methylbenzenesulfonate and related scaffolds.[6] National Center for Biotechnology Information. Link

Sources

Comparative

Comparative Guide: LC-MS Identification of Sulfonamide Synthesis Byproducts

Executive Summary The Challenge: Sulfonamide synthesis—typically achieved via the nucleophilic attack of an amine on a sulfonyl chloride (Schotten-Baumann conditions)—is robust but prone to specific impurity profiles. Cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Sulfonamide synthesis—typically achieved via the nucleophilic attack of an amine on a sulfonyl chloride (Schotten-Baumann conditions)—is robust but prone to specific impurity profiles. Critical byproducts include sulfonic acids (hydrolysis), bis-sulfonamides (over-reaction), and potentially genotoxic anilines (unreacted starting material).

The Solution: This guide compares High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap) against Nominal Mass Spectrometry (e.g., Triple Quadrupole - QqQ) and UV/PDA detection.

Verdict: While QqQ is the gold standard for quantifying known impurities, HRMS is the superior choice for identifying synthesis byproducts . Its ability to resolve isobaric interferences and determine elemental formulas via sub-ppm mass accuracy makes it indispensable for process optimization.

Technical Comparison: HRMS vs. Alternatives

The following table objectively compares the performance of HRMS against Triple Quadrupole (QqQ) and Photodiode Array (PDA) detectors specifically for sulfonamide impurity profiling.

FeatureHRMS (Q-TOF / Orbitrap) Triple Quadrupole (QqQ) UV / PDA
Primary Application Unknown Identification & Structure ElucidationQuantitation of Known TargetsPurity % & Major Component Check
Mass Accuracy < 5 ppm (Exact Mass)~0.7 Da (Unit Resolution)N/A
differentiation Distinguishes

from isobaric interferences
Cannot resolve isobars without chromatographic separationPoor specificity
Structural Insight Isotope patterns & MS/MS fragmentation treesRequires reference standards for confirmationNone (Lambda max only)
Sensitivity High (modern instruments)Very High (MRM mode)Moderate
Cost/Complexity HighMediumLow
Why HRMS Wins for Identification

In sulfonamide synthesis, a common byproduct is the sulfonic acid (


) resulting from moisture reacting with the sulfonyl chloride.
  • Scenario: You observe a peak at m/z 173.

  • QqQ: Reports m/z 173. It could be the sulfonic acid, or a degradation fragment, or a matrix interference. You cannot be sure without a standard.

  • HRMS: Reports m/z 173.0032. The theoretical mass of the sulfonic acid (

    
    ) is 173.0038 (
    
    
    
    = -3.4 ppm). The software confirms the formula
    
    
    with 99% confidence, ruling out other possibilities.

Synthesis & Byproduct Pathways (Visualized)

Understanding the chemistry is prerequisite to the analysis. The diagram below details the reaction logic and where specific impurities originate.

SulfonamideSynthesis R1 Sulfonyl Chloride (R-SO2-Cl) Inter Intermediate Complex R1->Inter Byprod1 Sulfonic Acid (Hydrolysis: R-SO3H) R1->Byprod1 + H2O (Moisture) R2 Amine (R'-NH2) R2->Inter Byprod3 Unreacted Aniline (Genotoxic Risk) R2->Byprod3 Incomplete Conversion Prod Target Sulfonamide (R-SO2-NH-R') Inter->Prod Main Reaction (-HCl) Byprod2 Bis-Sulfonamide (Over-reaction) Prod->Byprod2 + Excess R1 (High pH)

Figure 1: Reaction scheme showing the origin of critical byproducts (Hydrolysis, Dimerization, and Residual Reagents).

Experimental Protocol: Self-Validating Identification System

This protocol is designed to be self-validating by leveraging the characteristic sulfur isotope pattern (


) and the specific loss of 

fragmentation.
A. Sample Preparation[1][2][3][4]
  • Quenching: Immediately quench reaction aliquots (50 µL) into acetonitrile (950 µL) to stop the reaction and dissolve organic components.

  • Dilution: Further dilute 1:100 with Water/Methanol (50:50) to avoid detector saturation.

  • Filtration: Filter through a 0.2 µm PTFE filter to remove inorganic salts (e.g., NaCl formed during synthesis).

B. LC-MS/MS Conditions (HRMS)
  • Instrument: Q-TOF or Orbitrap (e.g., Agilent 6500 series or Thermo Exploris).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive (+) Mode .[1]

    • Note: While sulfonamides are amphoteric, ESI+ is preferred for structural elucidation due to the characteristic rearrangement described below.

C. The Validation Logic (Data Analysis)

To confirm a peak is a sulfonamide byproduct without a standard, apply this logic:

  • Isotope Check: Look for the

    
     isotope peak at 
    
    
    
    . It should be approximately 4.5% - 5% of the base peak height.
  • Mass Accuracy: Ensure the precursor mass error is < 5 ppm.

  • Fragmentation Rule (The "Smoking Gun"): In ESI+ MS/MS, sulfonamides undergo a rearrangement eliminating

    
    .
    
    • Look for: Neutral loss of 64.06 Da.

    • Equation:

      
      .
      
    • Mechanism:[1][2][3][4] The oxygen atoms on the sulfur migrate to the aromatic ring or amine before cleavage.

Case Study Data: Identification of Bis-Sulfonamide

In a synthesis of N-phenylbenzenesulfonamide, an unknown late-eluting impurity was observed.

Experimental Data Table:

ParameterObserved ValueTheoretical ValueError (ppm)Conclusion
Precursor (

)
388.0542388.0548 (

)
-1.5 ppmFormula Matches Bis-sulfonamide
Isotope Pattern

@ ~9%
~9% (Two Sulfurs)N/APresence of 2 Sulfur atoms confirmed
Fragment 1 247.0091247.0095 (

)
-1.6 ppmCleavage of S-N bond
Fragment 2 141.0219141.0221 (

)
-1.4 ppmSulfonyl moiety confirmed

Interpretation: The HRMS data confirms the impurity contains two sulfur atoms (via isotope abundance) and matches the exact mass of the bis-sulfonamide dimer. A QqQ would have required a synthesized standard of the dimer to confirm this identity.

Analytical Workflow Diagram

Use this decision matrix to determine the correct instrument for your stage of development.

Workflow Start Crude Reaction Mixture Screen Initial Screening (LC-UV/PDA) Start->Screen Decision Are Unknown Peaks > 0.1%? Screen->Decision RouteA Route A: Identification (Use HRMS / Q-TOF) Decision->RouteA Yes (Unknowns) RouteB Route B: Routine QC (Use QqQ / UV) Decision->RouteB No (Target Only) ActionA 1. Determine Exact Mass 2. Check Isotope Pattern 3. Verify SO2 Loss RouteA->ActionA ActionB Quantify against Standard Curve RouteB->ActionB

Figure 2: Analytical decision matrix for sulfonamide impurity profiling.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).Link

  • Klagkou, K., et al. (2003).[5] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[5] Link

  • Holčapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry, 43(3), 327-335. Link

  • BenchChem. (2025).[6] A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of N-Methyl-4-piperidin-4-YL-benzenesulfonamide

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-Methyl-4-piperidin-4-YL-benzenesulfonamide. The procedures outlined herein are designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-Methyl-4-piperidin-4-YL-benzenesulfonamide. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The disposal of chemical waste is a serious responsibility, and this guide is intended to provide the necessary information to handle this specific compound with the utmost care.[1]

Hazard Assessment and Core Principles

N-Methyl-4-piperidin-4-YL-benzenesulfonamide and similar chemical structures are known to present several hazards. Based on data from related compounds, it should be handled as a hazardous substance.[2]

  • Human Health Hazards : May cause skin irritation, serious eye damage, and respiratory irritation.[3][4] It may also be harmful if swallowed.[2]

  • Environmental Hazards : Many sulfonamide derivatives are toxic to aquatic life with long-lasting effects.[2] Improper disposal can lead to environmental contamination.[5][6][7]

The fundamental principle of disposal is to prevent the release of the chemical into the environment. This is achieved through proper segregation, containment, and transfer to a licensed hazardous waste disposal facility.[1][8]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling N-Methyl-4-piperidin-4-YL-benzenesulfonamide for disposal, all personnel must be equipped with the appropriate PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[3]
Eye/Face Protection Safety goggles or a face shieldTo protect against splashes and airborne particles that could cause serious eye damage.[4]
Skin and Body Protection Laboratory coatTo protect personal clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.To prevent inhalation of airborne particles which may cause respiratory irritation.[3]

All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of N-Methyl-4-piperidin-4-YL-benzenesulfonamide.

3.1. Waste Segregation and Collection

  • Solid Waste :

    • Place pure N-Methyl-4-piperidin-4-YL-benzenesulfonamide waste into a dedicated, properly labeled hazardous waste container.[2]

    • Contaminated materials such as gloves, weighing papers, and pipette tips should also be disposed of in the designated solid hazardous waste container.[2]

  • Liquid Waste :

    • If the compound is in solution, collect the liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.[2]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[9]

  • Empty Containers :

    • Empty containers that held N-Methyl-4-piperidin-4-YL-benzenesulfonamide must be triple-rinsed with a suitable solvent.[1]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[1][9]

3.2. Waste Container Labeling

Proper labeling is crucial for the safe management of hazardous waste. All waste containers must be clearly labeled with:

  • The full chemical name: "N-Methyl-4-piperidin-4-YL-benzenesulfonamide"

  • The words "Hazardous Waste"

  • Appropriate hazard warnings (e.g., "Irritant," "Harmful," "Environmental Hazard")[2]

3.3. Storage Pending Disposal

  • Store sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[9]

  • Ensure the storage area is away from incompatible materials.[9]

3.4. Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

  • The recommended method for the final disposal of this type of compound is high-temperature incineration in a chemical incinerator equipped with a scrubber to ensure complete destruction.[2]

Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Spill :

    • Evacuate the immediate area.[9]

    • Ensure the area is well-ventilated.[9]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[9]

    • Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.[9][10]

  • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][11]

  • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[3][11]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-Methyl-4-piperidin-4-YL-benzenesulfonamide.

DisposalWorkflow Disposal Workflow for N-Methyl-4-piperidin-4-YL-benzenesulfonamide cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_procedure Procedure cluster_final Final Steps A Assess Hazards & Consult SDS/EHS B Don Appropriate PPE A->B C Identify Waste Type B->C D Solid Waste (Pure compound, contaminated items) C->D E Liquid Waste (Solutions) C->E F Empty Containers C->F G Place in Labeled Hazardous Waste Container D->G H Collect in Labeled Hazardous Liquid Waste Container E->H I Triple-Rinse, Collect Rinsate as Hazardous Liquid Waste F->I J Store in Designated Hazardous Waste Area G->J H->J I->H K Arrange for EHS/Contractor Pickup J->K L High-Temperature Incineration K->L

Caption: Disposal Workflow for N-Methyl-4-piperidin-4-YL-benzenesulfonamide.

References

  • Benchchem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • AFG Bioscience. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
  • Shanghai Tachizaki. (n.d.). SAFETY DATA SHEETS.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PubChem. (n.d.). N-(piperidin-4-ylmethyl)methanesulfonamide.
  • AK Scientific, Inc. (n.d.). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- Safety Data Sheet.
  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • PubChem. (n.d.). Piperidin-4-yl 4-methylbenzenesulfonate.
  • Sigma-Aldrich. (n.d.). 4-methyl-n-((4-methyl-1-piperazinyl)carbonyl)benzenesulfonamide.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • ChemicalBook. (2023, April 29). Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE.
  • KISHIDA CHEMICAL CO., LTD. (2020, February 28). 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride Safety Data Sheet.
  • BLDpharm. (n.d.). N-(4-Methoxyphenyl)-4-methyl-N-[2-(1-piperidinyl)ethyl]benzenesulfonamide.
  • U.S. Environmental Protection Agency. (2025, October 15). 4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide - Chemical Details.
  • Sun, Y., et al. (2022). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cell. Iranian Journal of Public Health.
  • Hospital News. (2024, May 29). Pharmaceuticals in the environment: Impact on non-target organisms.
  • Frontiers in Environmental Science. (2022, April 26). Pharmaceutical Pollution in Aquatic Environments: A Concise Review of Environmental Impacts and Bioremediation Systems.
  • Sanofi. (2025, May). Pharmaceuticals in the Environment Factsheet.
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine.

Sources

Handling

Personal protective equipment for handling N-Methyl-4-piperidin-4-YL-benzenesulfonamide

Executive Safety Summary Treat as: High-Potency Sensitizer & Corrosive Irritant. In the absence of a compound-specific Occupational Exposure Limit (OEL), this guide utilizes Control Banding principles.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High-Potency Sensitizer & Corrosive Irritant.

In the absence of a compound-specific Occupational Exposure Limit (OEL), this guide utilizes Control Banding principles. We treat N-Methyl-4-piperidin-4-YL-benzenesulfonamide based on its active pharmacophores: the Sulfonamide group (a known potent sensitizer) and the Piperidine ring (a corrosive base).

  • Primary Risk: Respiratory and Skin Sensitization. Repeated exposure to even trace quantities can trigger irreversible immune responses (anaphylaxis or contact dermatitis) [1].[1]

  • Secondary Risk: Chemical Burns. The piperidine moiety confers basicity, posing a risk of corneal damage and skin corrosion [2].

  • Operational Directive: All handling of the dry solid must occur within a certified chemical fume hood or powder containment enclosure.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. This compound requires a barrier strategy that accounts for both solid dust and solution-phase permeation.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Not Safety Glasses)Piperidine derivatives are basic. Dust or splash can cause rapid, irreversible corneal opacity. Safety glasses allow vapor/dust entry from the sides.
Dermal (Hands) Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Solvent Permeation: Sulfonamides are often dissolved in DMSO or DMF. These solvents permeate thin nitrile rapidly, carrying the sensitizer through the glove to your skin. The air gap between two layers provides a critical breakthrough delay [3].
Respiratory Engineering Control Primary (Fume Hood)Backup: N95 or P100 RespiratorThe primary defense is the hood (face velocity 80-100 fpm). Use a respirator only during spill cleanup or equipment maintenance where hood containment is broken.
Body Tyvek® Lab Coat (or impervious apron)Cotton lab coats absorb liquids and hold the sensitizer against the skin. Impervious materials prevent "wicking" of spills.

Operational Protocols

A. Weighing & Transfer (The Critical Zone)

Static electricity is the enemy of safety with piperidine solids.

  • De-ionize: Use an ionizing fan or anti-static gun on the weigh boat before adding the solid. Charged particles can "jump" onto gloves/cuffs, leading to unseen contamination.

  • Damp Wiping: Place a solvent-dampened Kimwipe (methanol or ethanol) around the balance perimeter. This captures stray dust that settles during transfer.

  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Handles the spatula and chemical container inside the hood.

    • Right Hand (Clean): Touches only the balance door and notebook/laptop.

    • Why? Cross-contamination from gloves to keyboards is the #1 cause of trace sensitization in labs.

B. Solubilization & Synthesis
  • Solvent Choice Warning: If dissolving in DMSO (Dimethyl sulfoxide) or DMF , treat the solution as a transdermal poison. DMSO increases skin permeability, essentially injecting the sulfonamide directly into the bloodstream upon contact.

  • Glassware Decontamination: Do not wash glassware immediately in the open sink.

    • Step 1: Rinse glassware inside the hood with a dilute acid (e.g., 1M HCl) to protonate the piperidine nitrogen, rendering it a water-soluble salt.

    • Step 2: Collect this first rinse as hazardous waste.

    • Step 3: Proceed to normal washing.

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.

G Start START: Task Definition RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess Solid SOLID HANDLING RiskAssess->Solid Powder/Crystal Solution SOLUTION HANDLING RiskAssess->Solution Dissolved in DMSO/DMF HoodCheck Verify Fume Hood Flow (80-100 fpm) Solid->HoodCheck GloveCheck Double Glove: Check Inner/Outer Integrity Solution->GloveCheck ActionSolid Weighing Protocol: Anti-static measures applied HoodCheck->ActionSolid ActionLiq Transfer Protocol: Use Luer-Lock Syringes (Avoid needles if possible) GloveCheck->ActionLiq Decon Decontamination: Acid Rinse (Protonation) ActionSolid->Decon ActionLiq->Decon Waste Disposal: Segregated Haz Waste Decon->Waste

Caption: Operational logic flow ensuring engineering controls (Hood) and PPE (Gloves) match the physical state of the chemical.

Emergency Response & Disposal

Spills
  • Solid Spill: Do NOT sweep. Sweeping generates aerosols. Cover with a wet paper towel (water/surfactant) to dampen, then wipe up.

  • Liquid Spill: Cover with an absorbent pad. If the solvent is volatile, lower the fume hood sash and allow vapors to exhaust before cleanup.

Exposure First Aid[2][3]
  • Skin Contact: Wash with soap and tepid water for 15 minutes. Do not use hot water , which opens pores and increases absorption.

  • Eye Contact: Flush for 15 minutes. Note: Piperidine burns may not be immediately painful but can cause delayed tissue necrosis. Seek medical attention immediately.

Disposal Classification

Segregate waste into the following stream:

  • Label: "Hazardous Waste - Toxic/Corrosive - Sulfonamide Derivative."

  • Compatibility: Do not mix with strong oxidizers or acids in the primary waste container to avoid exothermic reactions.

References

  • University of Cape Town. (n.d.). SOP: Safe Use & Handling of Sensitizing Agents. Retrieved from [Link]

  • Fisher Scientific. (2010).[2] Sulfonamide Safety Data Sheet.[3] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.